N-(Boc-PEG3)-N-bis(PEG3-acid)
Description
BenchChem offers high-quality N-(Boc-PEG3)-N-bis(PEG3-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Boc-PEG3)-N-bis(PEG3-acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60N2O15/c1-31(2,3)48-30(38)32-6-12-41-18-24-47-27-21-44-15-9-33(7-13-42-19-25-45-22-16-39-10-4-28(34)35)8-14-43-20-26-46-23-17-40-11-5-29(36)37/h4-27H2,1-3H3,(H,32,38)(H,34,35)(H,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGLOOLAOPWBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60N2O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of N-(Boc-PEG3)-N-bis(PEG3-acid)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the molecular structure of N-(Boc-PEG3)-N-bis(PEG3-acid), a branched polyethylene glycol (PEG) derivative. This compound is of significant interest in bioconjugation and drug delivery due to its trifunctional nature, incorporating a protected amine and two carboxylic acid moieties on a flexible and biocompatible PEG scaffold.
Introduction
N-(Boc-PEG3)-N-bis(PEG3-acid) is a heterotrifunctional crosslinker designed for advanced bioconjugation applications.[1][2] Its structure features a central tertiary amine branching point from which three polyethylene glycol (PEG) arms extend. One arm is terminated with a tert-butoxycarbonyl (Boc)-protected amine, while the other two arms are terminated with carboxylic acids.[2][3] The PEG linkers enhance solubility in aqueous media and provide spatial separation between conjugated molecules.[4] The Boc protecting group can be removed under acidic conditions to yield a primary amine, which can then be conjugated to other molecules.[1][3] The terminal carboxylic acids can be reacted with primary amines in the presence of activating agents to form stable amide bonds.[2][3]
Molecular Structure
The core of N-(Boc-PEG3)-N-bis(PEG3-acid) is a central nitrogen atom, creating a branched structure. Three distinct chains, each containing a triethylene glycol (PEG3) spacer, are attached to this nitrogen.
-
Central Core: A tertiary amine serves as the branching point for the three PEGylated arms.
-
Boc-Protected Amine Arm: One arm consists of a PEG3 linker terminated with a primary amine that is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be selectively removed with mild acid treatment to expose the reactive primary amine.
-
Carboxylic Acid Arms: The other two arms are identical, each composed of a PEG3 linker that terminates in a carboxylic acid group. These acidic functionalities are readily available for conjugation with amine-containing molecules, such as proteins, peptides, or small molecule drugs, typically through the formation of an amide bond facilitated by carbodiimide chemistry.
The systematic IUPAC name for this structure is 3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid.[5]
Physicochemical Properties
The key quantitative data for N-(Boc-PEG3)-N-bis(PEG3-acid) are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 2055042-61-8 | [1][6] |
| Molecular Formula | C31H60N2O15 | [1][2][5][6] |
| Molecular Weight | 700.8 g/mol | [1][2][5][6] |
| Purity | > 96% | [6] |
Structural Visualization
The following diagram, generated using the Graphviz DOT language, illustrates the chemical structure of N-(Boc-PEG3)-N-bis(PEG3-acid).
Experimental Protocols and Reactivity
While specific experimental protocols are highly dependent on the intended application, the reactivity of the terminal functional groups provides a general workflow for bioconjugation.
A. Deprotection of the Boc-Amine:
The Boc protecting group can be efficiently removed under mild acidic conditions to expose the primary amine.
-
Protocol Outline:
-
Dissolve the N-(Boc-PEG3)-N-bis(PEG3-acid) in a suitable organic solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under vacuum to yield the deprotected amine, often as a salt.
-
The logical workflow for the deprotection is illustrated below.
B. Amide Bond Formation with Carboxylic Acids:
The two terminal carboxylic acid groups can be coupled to primary amines using standard carbodiimide chemistry.
-
Protocol Outline:
-
Dissolve the N-(Boc-PEG3)-N-bis(PEG3-acid) in an appropriate solvent (e.g., DMF or DMSO).
-
Activate the carboxylic acids by adding a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.
-
Add the amine-containing molecule to be conjugated.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Purify the resulting conjugate using appropriate chromatographic techniques.
-
The signaling pathway for this conjugation is depicted below.
References
- 1. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]
- 2. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 3. N-Boc-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 4. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 5. N-(Boc-PEG3)-N-bis(PEG3-acid) | C31H60N2O15 | CID 123132127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
N-(Boc-PEG3)-N-bis(PEG3-acid): A Technical Guide for Researchers
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-(Boc-PEG3)-N-bis(PEG3-acid), a key heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
N-(Boc-PEG3)-N-bis(PEG3-acid) is a branched, monodisperse polyethylene glycol (PEG) derivative. It features a central tertiary amine to which three PEG3 arms are attached. One arm is terminated with a tert-butyloxycarbonyl (Boc)-protected amine, and the other two arms are terminated with carboxylic acids. This trivalent structure allows for the controlled and sequential conjugation of different molecules.
The key physicochemical properties of N-(Boc-PEG3)-N-bis(PEG3-acid) are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₆₀N₂O₁₅ | [1][2][3] |
| Molecular Weight | 700.8 g/mol | [1][2][3] |
| CAS Number | 2055042-61-8 | [1][2][3] |
| Appearance | To be determined (typically a solid or viscous oil) | |
| Purity | ≥95% (typically >97%) | [1][2] |
| Solubility | Soluble in water, DMSO, DCM, and DMF.[4] | |
| Storage | Recommended storage at -20°C.[1] |
Computed Properties:
| Property | Value | Source |
| XLogP3 | -3.6 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 17 | [3] |
| Rotatable Bond Count | 38 | [3] |
Synthesis of N-(Boc-PEG3)-N-bis(PEG3-acid)
A detailed, step-by-step synthesis protocol for N-(Boc-PEG3)-N-bis(PEG3-acid) is not publicly available and is likely considered proprietary by commercial suppliers. However, a general synthetic strategy can be inferred from standard organic chemistry principles and general methods for the synthesis of branched PEG linkers. The synthesis would likely involve the multi-step functionalization of a central branching core.
A plausible, generalized experimental protocol is outlined below. This protocol is for illustrative purposes and would require optimization.
Generalized Synthesis Protocol:
Objective: To synthesize N-(Boc-PEG3)-N-bis(PEG3-acid).
Materials:
-
A central amine core with at least three reactive sites (e.g., tris(2-aminoethyl)amine).
-
Boc-protected PEG3-acid or a suitable activated derivative.
-
PEG3-mono-protected diacid (e.g., with a benzyl or t-butyl ester protecting group on one end).
-
Coupling reagents (e.g., DCC, EDC, HATU).
-
Deprotection reagents (e.g., TFA for Boc, H₂/Pd for benzyl ester).
-
Solvents (e.g., DCM, DMF, Dioxane).
-
Purification materials (e.g., silica gel for chromatography, dialysis membranes).
Methodology:
-
Step 1: Selective Protection of the Central Core. A central amine core is selectively protected to allow for the sequential addition of the different PEG arms.
-
Step 2: Conjugation of the First PEG Arm. The Boc-protected PEG3-acid is activated and reacted with one of the free amines on the central core to form a stable amide bond.
-
Step 3: Conjugation of the Second and Third PEG Arms. The remaining two amine groups on the central core are reacted with a mono-protected PEG3-diacid derivative. This is a critical step to ensure that two free carboxylic acid groups will be present in the final product.
-
Step 4: Deprotection. The protecting groups on the carboxylic acid moieties are removed under appropriate conditions.
-
Step 5: Purification. The final product is purified using techniques such as column chromatography or preparative HPLC to yield N-(Boc-PEG3)-N-bis(PEG3-acid) of high purity.
Characterization: The structure and purity of the synthesized compound would be confirmed by NMR spectroscopy and mass spectrometry.
Applications in PROTAC Development
N-(Boc-PEG3)-N-bis(PEG3-acid) is primarily utilized as a versatile linker in the construction of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The unique structure of this linker offers several advantages:
-
Controlled Synthesis: The Boc-protected amine and the two carboxylic acids allow for the sequential and directed conjugation of an E3 ligase ligand and a target protein ligand.
-
Flexibility and Spacing: The PEG3 arms provide a flexible and hydrophilic spacer that can orient the E3 ligase and the target protein for optimal interaction.
-
Improved Physicochemical Properties: The PEG component can enhance the solubility and cell permeability of the resulting PROTAC molecule.
The general workflow for constructing a PROTAC using this linker is depicted below.
Figure 1: General workflow for PROTAC synthesis using N-(Boc-PEG3)-N-bis(PEG3-acid).
Signaling Pathway and Mechanism of Action
While N-(Boc-PEG3)-N-bis(PEG3-acid) itself is not involved in a biological signaling pathway, it is a critical component of the PROTAC molecule that hijacks the cell's natural protein degradation machinery. The logical relationship of the components in a PROTAC-mediated protein degradation event is illustrated below.
Figure 2: Logical flow of PROTAC-induced protein degradation.
In this process, the PROTAC molecule acts as a bridge to bring the target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of more target proteins.
Conclusion
N-(Boc-PEG3)-N-bis(PEG3-acid) is a valuable and versatile tool for the construction of PROTACs. Its well-defined structure, with orthogonally protected functional groups and a hydrophilic PEG spacer, provides medicinal chemists with a powerful linker to develop novel therapeutics for targeted protein degradation. The continued use of such advanced linkers will undoubtedly fuel further innovation in the rapidly evolving field of induced proximity-based drugs.
References
An In-depth Technical Guide to N-(Boc-PEG3)-N-bis(PEG3-acid) in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and practical applications of N-(Boc-PEG3)-N-bis(PEG3-acid), a trifunctional linker increasingly utilized in the field of bioconjugation. This guide is intended to serve as a core resource for researchers and professionals in drug development, offering detailed insights into its use, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Functionality
N-(Boc-PEG3)-N-bis(PEG3-acid) is a branched, monodisperse polyethylene glycol (PEG) derivative. Its unique trifunctional architecture is central to its utility in creating complex bioconjugates. The molecule consists of:
-
A central nitrogen atom.
-
One branch terminating in a tert-butyloxycarbonyl (Boc) protected primary amine.
-
Two branches terminating in carboxylic acid groups.
-
Each branch contains a PEG3 (triethylene glycol) spacer, which enhances aqueous solubility and provides spatial separation between conjugated molecules.[1][2]
The key to its mechanism of action lies in the orthogonal reactivity of its terminal groups:
-
Boc-Protected Amine: The Boc group is a widely used protecting group for amines that is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid).[1][2] This allows for a staged conjugation strategy, where the carboxylic acids can be reacted first, followed by deprotection and subsequent reaction of the newly revealed amine.
-
Carboxylic Acids: The two terminal carboxylic acids can be activated to react with primary amines on target molecules, such as lysine residues on proteins or amine-functionalized small molecules, to form stable amide bonds.[1][2] This reaction is typically mediated by carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a similar activator.[1][2]
The branched nature of this linker allows for the attachment of two molecules to a single point of conjugation on a third molecule, a valuable feature for applications such as increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or for assembling multivalent constructs.
Mechanism of Action in Bioconjugation
The use of N-(Boc-PEG3)-N-bis(PEG3-acid) in bioconjugation typically follows a two-stage process, leveraging the differential reactivity of its functional groups. This staged approach provides control over the assembly of the final conjugate.
Stage 1: Amide Bond Formation via Carboxylic Acid Activation
The two carboxylic acid groups are first activated to react with primary amines on a target molecule (Molecule A). This is commonly achieved using EDC and NHS chemistry. The mechanism proceeds as follows:
-
Activation: EDC reacts with the carboxylic acid groups to form a highly reactive O-acylisourea intermediate.
-
NHS Ester Formation: This intermediate can be attacked by a primary amine on the target molecule. However, to improve reaction efficiency and stability of the activated species, NHS is often included. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester.
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on Molecule A to form a stable amide bond, releasing NHS as a byproduct.
This stage results in a conjugate where two molecules of N-(Boc-PEG3)-N-bis(PEG3-acid) are attached to Molecule A.
Stage 2: Boc Deprotection and Second Conjugation
Once the carboxylic acids have been reacted, the Boc protecting group on the amine is removed to allow for the second conjugation step.
-
Deprotection: The Boc group is cleaved by treatment with a strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This exposes the primary amine.
-
Second Amide Bond Formation: The newly deprotected amine can then be reacted with an activated carboxylic acid on a second target molecule (Molecule B), or it can be used in other amine-specific ligation chemistries.
This sequential approach allows for the precise assembly of complex architectures, such as linking two different molecules to a central scaffold.
Application in PROTAC Synthesis
A prominent application of N-(Boc-PEG3)-N-bis(PEG3-acid) is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.
The trifunctional nature of N-(Boc-PEG3)-N-bis(PEG3-acid) can be exploited to create PROTACs with a "Y-shaped" or branched topology. For example, the two carboxylic acids could be coupled to two ligands for an E3 ligase, and after Boc deprotection, the amine could be coupled to a ligand for the target protein. This can be advantageous for optimizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Signaling Pathway for PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are representative protocols for the use of N-(Boc-PEG3)-N-bis(PEG3-acid) in bioconjugation. These should be considered as starting points, and optimization may be necessary for specific applications.
Protocol 1: EDC/NHS Activation of Carboxylic Acids and Conjugation to a Primary Amine
This protocol describes the conjugation of the two carboxylic acid groups of the linker to an amine-containing molecule.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-acid)
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-acid) in DMF or DMSO to a stock concentration of 10-50 mM.
-
Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in Activation Buffer immediately before use. Do not store these solutions.
-
Dissolve the amine-containing molecule in Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein).
-
-
Activation of Linker:
-
In a microfuge tube, combine a 10- to 50-fold molar excess of the linker with the calculated volumes of freshly prepared EDC and NHS solutions.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Add the activated linker solution to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve the lyophilized or dried Boc-protected conjugate in DCM.
-
-
Deprotection:
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by dissolving in a suitable organic solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for bioconjugation.
Data Presentation
Table 1: Representative Reaction Parameters for EDC/NHS Coupling
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:Amine) | 10:1 to 50:1 | Higher ratios can increase conjugation efficiency but may require more extensive purification. |
| Molar Ratio (EDC:Linker) | 1:1 to 2:1 | A slight excess of EDC ensures efficient activation. |
| Molar Ratio (NHS:EDC) | 1:1 to 1.2:1 | NHS stabilizes the activated intermediate. |
| Reaction pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Longer reaction times may be needed for less reactive amines. |
| Typical Yield | 40 - 80% | Highly dependent on the specific molecules being conjugated and purification methods. |
Table 2: Representative Parameters for Boc Deprotection
| Parameter | Recommended Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid is required for efficient cleavage. |
| Solvent | Dichloromethane (DCM) | A common solvent that provides good solubility. |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations lead to faster deprotection. |
| Reaction Temperature | 0°C to Room Temperature | Starting at a lower temperature can help control the reaction. |
| Reaction Time | 1 - 3 hours | Monitor by TLC or LC-MS to determine completion. |
| Typical Yield | > 90% | Deprotection is generally a high-yielding reaction. |
Purification and Characterization
The purification and characterization of the final bioconjugate are critical steps to ensure its purity and functionality.
Purification Techniques:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller molecules like excess linker and reaction byproducts.
-
Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on differences in their net charge. The addition of the PEG linker can alter the charge of the molecule, allowing for separation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying and analyzing the final conjugate, separating components based on hydrophobicity.
-
Affinity Chromatography: Can be used if one of the conjugated molecules has a specific binding partner (e.g., an antibody with an affinity for Protein A/G).
Characterization Techniques:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the final conjugate and assess its purity.
-
SDS-PAGE: For protein conjugates, SDS-PAGE can visualize the increase in molecular weight upon conjugation.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the conjugate and, if one of the components has a distinct absorbance spectrum, to quantify the degree of labeling.
-
Functional Assays: Biological or biochemical assays are essential to confirm that the conjugated molecules retain their desired activity.
Conclusion
N-(Boc-PEG3)-N-bis(PEG3-acid) is a versatile and powerful tool for the construction of complex bioconjugates. Its trifunctional nature, combined with the orthogonal reactivity of its functional groups, allows for the controlled and sequential assembly of molecules. While its application in the synthesis of PROTACs is a key area of interest, its utility extends to any field where the precise arrangement of multiple molecular entities is required. This guide provides a foundational understanding and practical protocols to aid researchers in successfully employing this valuable linker in their work.
References
- 1. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]
- 2. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 3. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An Introductory Guide to the Research Applications of N-(Boc-PEG3)-N-bis(PEG3-acid)
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the strategic selection of linker molecules is paramount to the success of novel drug modalities. N-(Boc-PEG3)-N-bis(PEG3-acid) is a versatile, branched polyethylene glycol (PEG) derivative that has emerged as a valuable tool for researchers in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations for utilizing N-(Boc-PEG3)-N-bis(PEG3-acid) in a research setting. Its unique trifunctional architecture, featuring a Boc-protected amine and two terminal carboxylic acids, allows for a modular and controlled approach to the construction of complex biomolecular conjugates. The inclusion of PEG chains enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1]
Core Properties and Specifications
A comprehensive understanding of the physicochemical properties of N-(Boc-PEG3)-N-bis(PEG3-acid) is essential for its effective implementation in experimental workflows. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₆₀N₂O₁₅ | [2] |
| Molecular Weight | 700.8 g/mol | [2] |
| CAS Number | 2055042-61-8 | [2] |
| Purity | Typically ≥95% | [2] |
| Physical State | Solid or oil | N/A |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO | N/A |
| Storage Conditions | -20°C, protect from light | [2] |
Key Functional Groups and Their Reactivity
The utility of N-(Boc-PEG3)-N-bis(PEG3-acid) stems from its three distinct functional moieties, which can be addressed with orthogonal chemistries.
Caption: Functional groups of N-(Boc-PEG3)-N-bis(PEG3-acid) and their reactivity.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving N-(Boc-PEG3)-N-bis(PEG3-acid). These protocols are generalized and should be optimized for specific research applications.
Boc Deprotection of the Primary Amine
The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under acidic conditions to yield a free primary amine.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-acid)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-acid) in DCM (e.g., 10 mL of DCM per 100 mg of the compound).
-
Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Caption: Experimental workflow for the Boc deprotection of the primary amine.
Amide Bond Formation via EDC/NHS Coupling
The two terminal carboxylic acid groups can be activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds with primary amine-containing molecules.[3]
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-acid) or its deprotected form
-
Amine-containing molecule(s) of interest
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)
-
Standard laboratory glassware
Protocol:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-acid) in anhydrous DMF or DMSO.
-
Add 1.2 to 1.5 equivalents of EDC and NHS for each carboxylic acid group to be activated.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester intermediate.
-
Add 1.0 to 1.2 equivalents of the amine-containing molecule(s) to the reaction mixture. If the amine is in the form of a salt, add 2-3 equivalents of DIPEA.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC, HPLC, or mass spectrometry.
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed with water or a mild acidic/basic solution to remove excess reagents and byproducts.
-
The final conjugate can be purified by column chromatography, preparative HPLC, or other suitable techniques.
Caption: Experimental workflow for amide bond formation using EDC/NHS chemistry.
Applications in Research and Drug Development
The unique structural features of N-(Boc-PEG3)-N-bis(PEG3-acid) make it a valuable linker for several advanced applications.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. N-(Boc-PEG3)-N-bis(PEG3-acid) can serve as a branched linker to connect the target-binding ligand and the E3 ligase ligand.[4][5] The dual carboxylic acid functionality allows for the attachment of two ligands, which could be the same or different, offering possibilities for creating multi-specific or bivalent PROTACs.
Antibody-Drug Conjugate (ADC) Development
In the field of ADCs, this linker can be used to attach cytotoxic payloads to an antibody. The Boc-protected amine can be deprotected and conjugated to a reactive group on the antibody, while the two carboxylic acids can be coupled to the drug molecules. This allows for a potentially higher drug-to-antibody ratio (DAR) in a controlled manner. The PEG component of the linker can help to improve the solubility and reduce the aggregation of the final ADC.
Conclusion
N-(Boc-PEG3)-N-bis(PEG3-acid) is a powerful and versatile tool for researchers engaged in the development of sophisticated bioconjugates. Its well-defined structure, trifunctional nature, and the presence of hydrophilic PEG spacers provide a robust platform for the synthesis of complex molecules with enhanced properties. By understanding its core characteristics and employing the appropriate experimental protocols, scientists can effectively leverage this linker to advance their research in targeted drug delivery and protein degradation.
References
Introduction: The Evolution of PEGylation in Pharmaceuticals
An In-depth Guide to the Applications of Branched PEG Derivatives in Drug Discovery
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone of advanced drug delivery.[1][2][3] This strategy is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including proteins, peptides, and small molecules.[4][5] The primary benefits of PEGylation include improved drug solubility, extended circulation half-life, reduced immunogenicity, and decreased degradation by metabolic enzymes.[2][3]
While first-generation therapeutics utilized linear PEG chains, the field has evolved towards more complex architectures, particularly branched and multi-arm PEGs.[2][6] These advanced structures offer significant advantages over their linear counterparts.
-
Linear PEG: A single polymer chain with one or two reactive terminal groups.[1][2]
-
Branched PEG: Typically consists of two linear PEG chains linked to a central core, such as a lysine residue, creating a "Y-shape".[2][6] This structure provides a greater hydrodynamic volume for a given molecular weight.
-
Multi-arm PEG: Features three or more PEG chains radiating from a central core, creating a star-like structure.[6][7][8] This architecture increases the number of available functional groups for drug conjugation or cross-linking.[7][8]
Branched PEG derivatives have demonstrated superior performance in prolonging drug circulation, enhancing stability, and reducing the potential for an immune response when compared to linear PEGs of similar molecular weight.[1][][10][11]
Core Advantages of Branched Architectures
The unique three-dimensional structure of branched PEGs confers several key advantages in drug formulation.
1. Superior Pharmacokinetics: The larger hydrodynamic size of branched PEGs significantly reduces the rate of renal clearance, leading to a prolonged in vivo circulation time.[][10] Studies comparing linear and branched PEG conjugates of the same total molecular weight have consistently shown a superior pharmacokinetic profile for the branched versions.[10] This extended half-life allows for less frequent dosing, improving patient compliance and convenience.[12]
2. Enhanced Stability and Immune Shielding: The dense, umbrella-like structure of branched PEGs provides more effective shielding of the conjugated drug from proteolytic enzymes and the host immune system.[11][13] This enhanced protection can lead to greater stability in the bloodstream and reduced immunogenicity compared to linear PEGs.[1][11]
3. Increased Functionality and Drug Load: Multi-arm PEGs, with their multiple reactive sites, are particularly valuable for increasing the payload of small molecule drugs or for creating complex, multi-functional drug delivery systems.[7][] They are also instrumental as cross-linkers in the formation of hydrogels for controlled-release applications.[14][15]
Applications in Drug Discovery and Development
The versatile properties of branched PEGs have led to their application across a wide range of therapeutic areas.
-
Protein and Peptide Delivery: Branched PEGs are famously used to extend the half-life of therapeutic proteins. The most prominent example is Pegasys (peginterferon alfa-2a) , which utilizes a 40-kDa branched PEG to treat hepatitis C and B.[5][16] This modification allows for once-weekly administration, a significant improvement over the multiple weekly injections required for the non-PEGylated interferon.[12]
-
Small Molecule and Oncology Drugs: For small molecule drugs, particularly in oncology, PEGylation helps to overcome poor solubility and enables passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[2][17] Multi-arm PEGs have been investigated for delivering chemotherapeutics like irinotecan (NKTR-102) and SN38 (EZN-2208), increasing drug solubility and circulation time.[2]
-
Nanoparticle Formulations: Coating nanoparticles with a dense layer of branched PEG improves their stability in serum by reducing protein adsorption.[18] This "stealth" coating helps nanoparticles evade the immune system and can enhance their diffusion through biological barriers like the extracellular matrix to reach target cells.[18]
-
Hydrogel-Based Drug Delivery: Multi-arm PEGs are highly effective cross-linkers used to form biocompatible hydrogels.[14][15] These hydrogels can be loaded with drugs and are used in applications such as controlled drug release, 3D cell culture, regenerative medicine, and as sealants for wound healing.[6][14][15]
Quantitative Data Presentation
Quantitative data highlights the significant impact of PEG architecture on drug performance. The tables below summarize pharmacokinetic parameters for different PEGylated interferons and outline the applications of various multi-arm PEG structures.
Table 1: Comparative Pharmacokinetics of Linear vs. Branched PEGylated Interferons
| Parameter | Peginterferon alfa-2b (Linear 12-kDa PEG) | Peginterferon alfa-2a (Branched 40-kDa PEG) | BIP48 (4-Arm 48-kDa PEG) |
| Tmax (Time to Max Concentration) | 15 - 44 hours[5] | ~73 - 78 hours[5][19] | ~73 hours[19] |
| Elimination Half-life (t½) | ~40 hours[5] | ~80 - 108 hours[5][19] | ~192 hours[19] |
| Apparent Clearance | ~100 mL/h[5] | ~22 mL/h[5] | Slower elimination than Peginterferon alfa-2a[19][20] |
| Key Structural Feature | Linear PEG chain[5] | Branched (Y-shape) PEG[5][16] | 4-Arm Branched PEG[19][20] |
| Clinical Significance | Slower absorption and clearance than standard interferon.[5] | Slower absorption and significantly prolonged half-life compared to linear PEG-IFN, allowing for stable serum concentrations.[5][12] | Demonstrates further extension of half-life and slower elimination with a more complex branched structure.[19][20] |
Table 2: Applications of Different Branched PEG Architectures
| PEG Architecture | Common Functional Groups | Key Applications | References |
| 2-Arm (Y-Shape) PEG | NHS Ester, Maleimide, Amine | Protein/peptide conjugation (e.g., Pegasys), improving PK profiles of biologics. | [1][14] |
| 4-Arm PEG | SG (Succinimidyl Glutarate), SS (Succinimidyl Succinate), NH2 (Amine), Mal (Maleimide) | Hydrogel formation for drug delivery and tissue engineering, nanoparticle surface modification. | [14][21] |
| 8-Arm PEG | SG, SS, Mal, NH2 | Creating highly cross-linked hydrogels for regenerative medicine, 3D cell culture, and advanced wound care. | [14][21] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of branched PEG-drug conjugates.
Protocol 1: General Synthesis of a Y-Shape (2-Arm) PEG-NHS Ester
This protocol describes the synthesis of a common activated branched PEG derivative using a lysine core, which can then be used for conjugation to amine-containing molecules.
-
Materials: Methoxy-PEG-amine (mPEG-NH2), Lysine, Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), Dichloromethane (DCM), Diethyl ether.
-
Step 1: Synthesis of the Branched PEG Core:
-
Dissolve Lysine in DCM.
-
Add a molar excess of mPEG-NH2 to the solution.
-
Add DCC as a coupling agent and stir the reaction at room temperature for 24-48 hours. This reaction couples the two mPEG chains to the two amino groups of the lysine core.
-
-
Step 2: Activation of the Carboxyl Group:
-
Step 3: Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the final product by adding the filtered solution dropwise into cold diethyl ether.
-
Collect the precipitate by filtration and dry it under a vacuum.
-
-
Step 4: Characterization:
-
Confirm the structure and purity of the Y-Shape PEG-NHS ester using ¹H NMR and MALDI-TOF Mass Spectrometry.[22]
-
Protocol 2: Conjugation of a Protein to Y-Shape PEG-NHS Ester
This protocol outlines the covalent attachment of the activated branched PEG to a therapeutic protein via its surface-exposed amine groups (e.g., lysine residues).
-
Materials: Purified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0), Y-Shape PEG-NHS ester, Quenching solution (e.g., 1M Tris buffer, pH 8.0).
-
Step 1: Reaction Setup:
-
Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Dissolve the Y-Shape PEG-NHS ester in the same buffer and add it to the protein solution. A 5-10 molar excess of the PEG reagent per mole of protein is a common starting point.[23]
-
Gently mix the solution and allow it to react at room temperature or 4°C for 1-2 hours.[23] The reaction pH is critical; higher pH (around 8.0) favors the reaction with primary amines.
-
-
Step 2: Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted PEG-NHS ester.
-
-
Step 3: Purification of the Conjugate:
-
Remove unreacted PEG and other impurities using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Use centrifuge filters with an appropriate molecular weight cutoff (MWCO) to concentrate the purified conjugate and perform buffer exchange.[23]
-
-
Step 4: Analysis:
-
Analyze the final product to determine the degree of PEGylation and purity.
-
Protocol 3: Characterization of PEG-Protein Conjugates
Proper characterization is essential to ensure the quality, consistency, and efficacy of the final PEGylated drug product.[23]
-
Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC):
-
Purpose: To separate the PEG-protein conjugate from the unconjugated protein and free PEG, and to assess the purity and aggregation state of the conjugate.
-
Methodology: Inject the sample onto an SEC column with an appropriate pore size. The conjugate, having a larger hydrodynamic radius, will elute earlier than the smaller, unconjugated protein. The peak areas can be used to quantify purity.[4]
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the exact molecular weight of the conjugate and the degree of PEGylation (i.e., the number of PEG chains attached to each protein).
-
Methodology: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is widely used for PEGylated proteins.[24] Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC/MS), is also a powerful technique for detailed characterization.[4][23]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the covalent attachment of PEG to the protein and to characterize the structure of the PEG derivative itself.
-
Methodology: ¹H NMR is used to identify the characteristic repeating ethylene oxide protons of the PEG chain. It can also be used to quantify the degree of functionalization of the PEG reagent prior to conjugation.[22][25]
-
Visualizing Key Concepts and Processes
Diagrams help to clarify complex workflows, mechanisms, and chemical pathways involved in the application of branched PEG derivatives.
Caption: General workflow for the development of a branched PEG-drug conjugate.
Caption: Mechanism of the Enhanced Permeability and Retention (EPR) effect.[26][27][28]
Caption: Simplified synthesis pathway for a Y-shaped branched PEG-NHS ester.
Conclusion and Future Outlook
Branched PEG derivatives represent a significant advancement in drug delivery technology, offering clear advantages in improving the pharmacokinetic profiles and therapeutic efficacy of a wide range of drugs. Their unique architecture provides enhanced stability and prolonged circulation compared to linear PEGs, which has been successfully translated into clinically approved products. The ongoing development of more complex multi-arm and other highly branched PEG structures continues to expand the possibilities for creating sophisticated drug delivery systems, including targeted therapies, multi-drug conjugates, and advanced biomaterials for regenerative medicine.[29][30] As researchers continue to innovate, branched PEGs will undoubtedly remain a critical tool in overcoming the challenges of drug discovery and development.
References
- 1. Y-Shape Peg Derivatives in Drug Delivery [sigmaaldrich.com]
- 2. Common Structures and Applications of PEGs | Biopharma PEG [biochempeg.com]
- 3. idosi.org [idosi.org]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. What are the applications of multi - arm Modification PEG? - Blog [shochem.com]
- 8. updates.reinste.com [updates.reinste.com]
- 10. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of pegylated interferons: what is misleading? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biopharma PEG Expands Multi-Arm PEG Product Line for Medical and Biopharma Applications [diagnosticsworldnews.com]
- 15. Biopharma PEG Supplies Multi-arm PEG Derivatives Crosslinked Into Hydrogels [clinicalresearchnewsonline.com]
- 16. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced Permeability and Retention (EPR) Effect Based Tumor Targeting: The Concept, Application and Prospect [jscimedcentral.com]
- 18. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. enovatia.com [enovatia.com]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. grokipedia.com [grokipedia.com]
- 27. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. updates.reinste.com [updates.reinste.com]
The Crucial Hinge: A Technical Guide to Bifunctional Linkers in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision medicine, targeted therapies are paramount. Among these, modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful strategies to combat diseases like cancer. At the heart of these sophisticated therapeutics lies a critical component: the bifunctional linker. More than a simple tether, the linker's chemical architecture dictates the stability, efficacy, and ultimate success of the targeted agent. This technical guide delves into the core principles of bifunctional linkers, offering a comprehensive overview of their types, applications, and the experimental methodologies crucial for their evaluation.
The Role of the Bifunctional Linker
Bifunctional linkers are chemical moieties that connect two distinct molecules, enabling a synergistic therapeutic effect. In targeted therapies, these linkers bridge a targeting entity (like a monoclonal antibody) with a therapeutic payload (such as a cytotoxic drug or an E3 ligase ligand).[1][2] The ideal linker must maintain a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to release the payload at the desired site of action.[3][4]
Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are designed to deliver potent cytotoxic agents directly to cancer cells by targeting tumor-associated antigens. The linker in an ADC connects the antibody to the cytotoxic payload.[5] The choice of linker significantly impacts the ADC's therapeutic window.
Types of ADC Linkers
ADC linkers are broadly classified into two categories: cleavable and non-cleavable.[4]
-
Cleavable Linkers: These linkers are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[3] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins, which are upregulated in tumors (e.g., valine-citrulline linkers).[6]
-
pH-sensitive: Exploiting the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[6]
-
Glutathione-sensitive: Leveraging the higher intracellular concentration of reducing agents like glutathione (e.g., disulfide linkers).[7]
-
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released upon lysosomal degradation of the antibody backbone.[5] Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is a successful example that utilizes a non-cleavable thioether linker (SMCC).[8] Non-cleavable linkers offer greater plasma stability and may reduce off-target toxicity.[8][9]
ADC Internalization and Payload Release
The canonical pathway for ADC action involves several steps, from binding to the target cell to the release of the cytotoxic payload.
Bifunctional Linkers in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[8] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[10][11]
The Critical Role of the PROTAC Linker
The linker in a PROTAC is not just a spacer; its length, rigidity, and composition are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[][] The linker's properties also influence the PROTAC's physicochemical characteristics, such as solubility and cell permeability.[10][14]
Common linker motifs in PROTACs include polyethylene glycol (PEG) and alkyl chains.[11]
PROTAC Mechanism of Action
PROTACs mediate protein degradation through a catalytic cycle involving the ubiquitin-proteasome system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Application of PEG Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Linkers in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, degradation efficiency, solubility, and cell permeability. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous physicochemical properties.[1][2] This in-depth technical guide explores the fundamental principles of utilizing PEG linkers in targeted protein degradation, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Principles of PEG Linkers in PROTAC Design
PEG linkers are composed of repeating ethylene glycol units, which confer a unique combination of hydrophilicity, flexibility, and biocompatibility.[3] These characteristics directly address some of the primary challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the large and complex nature of these molecules.
Enhancing Solubility and Physicochemical Properties
The hydrophilic nature of PEG linkers significantly improves the aqueous solubility of PROTAC molecules.[] This is crucial for their formulation and bioavailability. By incorporating PEG chains, the overall lipophilicity of the PROTAC can be modulated, which is a key factor in achieving a desirable pharmacokinetic profile.
Modulating Cellular Permeability
The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous.[5] PEG chains can adopt conformations that shield the polar surface area of the PROTAC, potentially facilitating cell entry.[5] However, the optimal PEG linker length for permeability must be determined empirically, as excessively long chains can hinder cellular uptake.
Optimizing Ternary Complex Formation and Degradation Efficacy
The length and flexibility of the PEG linker are paramount in dictating the geometry and stability of the ternary complex, which comprises the POI, the PROTAC, and the E3 ligase.[1][6] An optimal linker length facilitates productive interactions between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[6] A linker that is too short may cause steric hindrance, while an overly long linker can result in a non-productive complex.[6] The degradation efficiency is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]
Quantitative Impact of PEG Linker Length on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of PROTACs targeting different proteins.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| ERα | VHL | 12 | >1000 | <20 | MCF-7 |
| VHL | 16 | ~25 | ~90 | MCF-7 | |
| VHL | 20 | ~100 | ~70 | MCF-7 | |
| TBK1 | VHL | <12 | Inactive | - | - |
| VHL | 12 | ~500 | ~80 | MM.1S | |
| VHL | 16 | ~100 | >90 | MM.1S | |
| CDK9 | CRBN | 8 | ~250 | ~60 | MOLM-14 |
| CRBN | 12 | ~50 | >90 | MOLM-14 | |
| CRBN | 16 | ~150 | ~75 | MOLM-14 | |
| BRD4 | VHL | PEG3 (~11 atoms) | 55 | 85 | - |
| VHL | PEG4 (~14 atoms) | 20 | 95 | - | |
| VHL | PEG5 (~17 atoms) | 15 | >98 | - | |
| VHL | PEG6 (~20 atoms) | 30 | 92 | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][][6][7][8] The optimal linker length is target and E3 ligase dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs.
General Synthesis of a PEGylated PROTAC
This protocol outlines a general approach for the synthesis of a PROTAC with a PEG linker.
Materials:
-
POI ligand with a reactive functional group (e.g., amine, carboxylic acid)
-
E3 ligase ligand with a compatible reactive functional group
-
Bifunctional PEG linker (e.g., amine-PEG-acid, azide-PEG-NHS ester)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Organic solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC, silica gel)
Procedure:
-
Reaction Setup: Dissolve the POI ligand and the bifunctional PEG linker in an appropriate solvent (e.g., DMF).
-
First Coupling: Add the coupling reagents to the reaction mixture and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purification: Purify the resulting intermediate by HPLC or column chromatography.
-
Second Coupling: Dissolve the purified intermediate and the E3 ligase ligand in a suitable solvent.
-
Final Reaction: Add the appropriate coupling reagents or perform the required reaction (e.g., click chemistry for azide-alkyne coupling) and stir until completion.
-
Final Purification: Purify the final PROTAC product using HPLC to obtain a highly pure compound.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment.[9][10][11]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.[12][13][14][15]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
PROTAC compound dissolved in a suitable buffer
-
Phosphate-buffered saline (PBS)
-
Analysis instrumentation (e.g., LC-MS/MS)
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Coat Donor Plate: Coat the membrane of the donor plate with the artificial membrane solution.
-
Add Compound: Add the PROTAC solution to the wells of the donor plate.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area * time)) * ([drug]_acceptor / [drug]_donor)
Visualizing Key Processes in Targeted Protein Degradation
The following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathway and a typical experimental workflow in PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
PEG linkers are a versatile and powerful tool in the design of effective PROTACs. Their inherent properties of hydrophilicity, flexibility, and biocompatibility can be strategically leveraged to overcome common challenges in PROTAC development, such as poor solubility and cell permeability. The length of the PEG linker is a critical parameter that must be empirically optimized to ensure the formation of a stable and productive ternary complex, leading to efficient target protein degradation. The systematic approach of synthesizing and evaluating a series of PROTACs with varying PEG linker lengths, coupled with robust experimental protocols, is essential for the rational design of next-generation targeted protein degraders. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, so too will our ability to design PROTACs with superior potency, selectivity, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing a Branched PEG Linker
Harnessing a Trifunctional Linker for Novel PROTAC Architectures
Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A typical PROTAC consists of a ligand that binds to a protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.[3][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and cell permeability.[3][6]
This document provides a detailed, step-by-step protocol for the synthesis of a proteolysis-targeting chimera (PROTAC) utilizing the trifunctional linker, N-(Boc-PEG3)-N-bis(PEG3-acid). This unique branched linker possesses two terminal carboxylic acid groups and one Boc-protected amine, offering a versatile platform for constructing novel PROTACs with potentially unique architectures and properties. The protocol outlines a sequential amide coupling strategy to conjugate a Protein of Interest (POI) ligand and an E3 ligase ligand to the two carboxylic acid moieties, followed by the deprotection of the Boc group to reveal a terminal amine.
This protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Experimental Protocols
This protocol describes a two-step amide coupling process followed by a final Boc deprotection step. It is assumed that the POI ligand and the E3 ligase ligand have available amine functionalities for coupling.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-acid) linker
-
Amine-functionalized Protein of Interest (POI) ligand (POI-NH2)
-
Amine-functionalized E3 ligase ligand (E3-NH2)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Step 1: First Amide Coupling - Synthesis of Intermediate 1 (POI-Linker)
This step involves the mono-coupling of the amine-functionalized POI ligand to one of the carboxylic acid groups of the N-(Boc-PEG3)-N-bis(PEG3-acid) linker.
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-(Boc-PEG3)-N-bis(PEG3-acid) (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.0 equivalent) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate one of the carboxylic acid groups.
-
In a separate flask, dissolve the amine-functionalized POI ligand (POI-NH2) (0.9 equivalents) in anhydrous DMF.
-
Slowly add the POI-NH2 solution to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the mono-substituted intermediate (Intermediate 1).
Step 2: Second Amide Coupling - Synthesis of Boc-Protected PROTAC
This step describes the coupling of the amine-functionalized E3 ligase ligand to the remaining carboxylic acid group of Intermediate 1.
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve Intermediate 1 (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (E3-NH2) (1.1 equivalents) in anhydrous DMF.
-
Add the E3-NH2 solution to the activated Intermediate 1 solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.7.
-
Purify the crude product by preparative HPLC to yield the pure Boc-protected PROTAC.
Step 3: Boc Deprotection - Synthesis of the Final PROTAC
This final step involves the removal of the Boc protecting group to yield the final PROTAC with a free amine.
Procedure:
-
Dissolve the Boc-protected PROTAC (1.0 equivalent) in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The crude product can be purified by preparative HPLC to yield the final PROTAC as a TFA salt.
Data Presentation: Summary of Synthetic Protocol
| Step | Reaction | Key Reagents | Stoichiometry (Linker:Reagent) | Solvent | Reaction Time | Purification Method |
| 1 | First Amide Coupling | POI-NH2, HATU, DIPEA | 1.0 : 0.9 : 1.0 : 2.0 | Anhydrous DMF | 4-6 hours | Flash Column Chromatography |
| 2 | Second Amide Coupling | E3-NH2, HATU, DIPEA | 1.0 : 1.1 : 1.2 : 3.0 | Anhydrous DMF | Overnight | Preparative HPLC |
| 3 | Boc Deprotection | TFA | - | DCM | 1-2 hours | Preparative HPLC |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the PROTAC synthesis.
Conclusion
This document provides a comprehensive protocol for the synthesis of PROTACs using the trifunctional linker N-(Boc-PEG3)-N-bis(PEG3-acid). The described methodology allows for the sequential and directional conjugation of two different ligands, followed by a deprotection step to reveal a versatile amino group for further modifications or to act as a key pharmacophoric feature. This approach enables the generation of novel PROTAC structures, expanding the toolkit for researchers in the field of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation with N-(Boc-PEG3)-N-bis(PEG3-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Boc-PEG3)-N-bis(PEG3-acid) is a branched, heterobifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation applications.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected primary amine and two terminal carboxylic acid groups, offers a versatile platform for the sequential and site-specific attachment of molecules. The hydrophilic PEG spacers enhance the solubility and bioavailability of the resulting conjugates while minimizing steric hindrance.
These application notes provide a comprehensive guide to performing bioconjugation using N-(Boc-PEG3)-N-bis(PEG3-acid), including detailed protocols for the activation of its carboxylic acid groups, conjugation to amine-containing biomolecules, and subsequent deprotection of the Boc group to reveal a primary amine for further functionalization.
Chemical Properties
A clear understanding of the physicochemical properties of N-(Boc-PEG3)-N-bis(PEG3-acid) is crucial for successful bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C31H60N2O15 | [1] |
| Molecular Weight | 700.8 g/mol | [1] |
| CAS Number | 2055042-61-8 | [2] |
| Purity | >95% | [2] |
| Storage | -20°C, desiccated | [2] |
Experimental Workflows and Signaling Pathways
Two-Stage Bioconjugation Workflow
The primary application of N-(Boc-PEG3)-N-bis(PEG3-acid) involves a two-stage conjugation strategy. Initially, the terminal carboxylic acids are activated to react with primary amines on a target biomolecule. Following this, the Boc-protecting group is removed to expose a primary amine, which can then be used for subsequent conjugation to another molecule of interest.
References
Application Notes and Protocols for N-(Boc-PEG3)-N-bis(PEG3-acid) in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Boc-PEG3)-N-bis(PEG3-acid) is a branched, heterobifunctional polyethylene glycol (PEG) linker designed for advanced applications in targeted drug delivery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and two terminal carboxylic acid groups, offers a versatile platform for the covalent conjugation of targeting ligands and therapeutic agents to nanoparticle surfaces or for the synthesis of complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs). The branched PEG architecture enhances the solubility and stability of the final conjugate, prolongs systemic circulation by reducing renal clearance and recognition by the mononuclear phagocyte system, and can improve the pharmacokinetic profile of the delivered drug.[1][2][3]
These application notes provide an overview of the utility of N-(Boc-PEG3)-N-bis(PEG3-acid) in targeted drug delivery, complete with representative experimental protocols and data.
Key Features and Applications
-
Branched PEG Structure: The branched nature of the PEG linker can lead to a higher density of PEG chains on a nanoparticle surface compared to linear PEGs, which may enhance the "stealth" properties of the delivery system.[1][2]
-
Heterobifunctional Design: The orthogonal reactive groups (a protected amine and two carboxylic acids) allow for sequential and controlled conjugation of different molecules. The carboxylic acids can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on drug molecules or targeting ligands.[4][5] The Boc-protected amine, after deprotection under acidic conditions, provides a further site for conjugation.
-
PROTAC Synthesis: This linker is well-suited for the synthesis of PROTACs, where one carboxylic acid can be coupled to a warhead for the target protein and the other to a ligand for an E3 ubiquitin ligase.[4][6]
-
Nanoparticle Functionalization: N-(Boc-PEG3)-N-bis(PEG3-acid) can be used to surface-modify nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to attach targeting moieties (e.g., antibodies, peptides) and/or drug molecules, thereby creating a targeted drug delivery system.
Data Presentation: Representative Characteristics of Functionalized Nanoparticles
The following tables present hypothetical yet representative data for a targeted drug delivery system developed using N-(Boc-PEG3)-N-bis(PEG3-acid) to conjugate a model drug and a targeting peptide to a polymeric nanoparticle. These values are based on typical results reported for similar PEGylated nanoparticle systems.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 120 ± 5 | 0.15 ± 0.02 | -25.3 ± 1.8 |
| Nanoparticles + Linker | 135 ± 6 | 0.13 ± 0.03 | -18.7 ± 2.1 |
| Nanoparticles + Linker + Drug | 142 ± 5 | 0.14 ± 0.02 | -15.4 ± 1.5 |
| Nanoparticles + Linker + Drug + Targeting Peptide | 155 ± 7 | 0.16 ± 0.03 | -10.2 ± 2.5 |
Table 2: Drug Loading and In Vitro Release Profile
| Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Drug Release at 24h (pH 7.4) | Cumulative Drug Release at 24h (pH 5.5) |
| Nanoparticles + Linker + Drug | 8.2 ± 0.7 | 75.3 ± 4.2 | 25.6 ± 2.1% | 68.4 ± 3.5% |
| Nanoparticles + Linker + Drug + Targeting Peptide | 7.9 ± 0.6 | 72.1 ± 3.8 | 24.8 ± 1.9% | 65.9 ± 4.1% |
Experimental Protocols
The following are representative protocols for the use of N-(Boc-PEG3)-N-bis(PEG3-acid) in the development of a targeted drug delivery system.
Protocol 1: Conjugation of a Drug Molecule to N-(Boc-PEG3)-N-bis(PEG3-acid)
This protocol describes the activation of one of the carboxylic acid groups on the linker and its subsequent conjugation to an amine-containing drug molecule.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-acid)
-
Amine-containing drug molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-acid) (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Conjugation to Drug Molecule:
-
In a separate flask, dissolve the amine-containing drug molecule (1 equivalent) and TEA (1.5 equivalents) in anhydrous DMF.
-
Slowly add the activated linker solution to the drug solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Redissolve the crude product in a minimal amount of DCM and precipitate in cold diethyl ether.
-
Alternatively, purify the conjugate by dialysis against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the purified product to obtain the drug-linker conjugate as a white solid.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as ¹H NMR, Mass Spectrometry, and FTIR.
-
Protocol 2: Formulation of Targeted Nanoparticles
This protocol outlines the formulation of polymeric nanoparticles and the surface conjugation of the drug-linker conjugate and a targeting peptide.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid)) or other suitable polymer
-
Drug-linker conjugate from Protocol 1
-
Targeting peptide with a primary amine
-
EDC and NHS
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer, pH 6.0
-
Ultracentrifuge
Procedure:
-
Nanoparticle Formulation (Solvent Evaporation Method):
-
Dissolve PLGA and the drug-linker conjugate in DCM.
-
Add this organic phase to an aqueous solution of PVA (e.g., 2% w/v) and emulsify using a high-speed homogenizer or sonicator.
-
Stir the resulting oil-in-water emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.
-
-
Boc Deprotection:
-
Collect the nanoparticles by ultracentrifugation and wash them twice with deionized water.
-
Resuspend the nanoparticles in a solution of 50% trifluoroacetic acid (TFA) in DCM and stir for 1 hour at room temperature to remove the Boc protecting group from the linker's amine.
-
Wash the nanoparticles thoroughly with deionized water to remove TFA.
-
-
Conjugation of Targeting Peptide:
-
Activate the remaining carboxylic acid group on the linker by resuspending the nanoparticles in MES buffer (pH 6.0) containing EDC and NHS. Incubate for 30 minutes.
-
Add the targeting peptide to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle mixing.
-
-
Purification and Storage:
-
Wash the targeted nanoparticles three times with PBS (pH 7.4) by ultracentrifugation to remove unreacted peptide and coupling agents.
-
Resuspend the final targeted nanoparticles in PBS and store at 4°C.
-
Protocol 3: Characterization of Targeted Nanoparticles
Methods:
-
Particle Size and Zeta Potential: Analyze the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the drug concentration using UV-Vis spectroscopy or HPLC.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
-
In Vitro Drug Release:
-
Disperse the drug-loaded nanoparticles in release media with different pH values (e.g., PBS at pH 7.4 to simulate physiological conditions and acetate buffer at pH 5.5 to simulate the endosomal environment).
-
Incubate the samples at 37°C with constant shaking.
-
At predetermined time points, collect aliquots, separate the nanoparticles by centrifugation, and quantify the amount of released drug in the supernatant.
-
Visualizations
Caption: Workflow for developing a targeted drug delivery system.
References
- 1. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for N-(Boc-PEG3)-N-bis(PEG3-acid) in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Boc-PEG3)-N-bis(PEG3-acid) is a branched, monodisperse polyethylene glycol (PEG) linker that is instrumental in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6] The unique branched structure of N-(Boc-PEG3)-N-bis(PEG3-acid), featuring a Boc-protected amine and two terminal carboxylic acid groups, allows for the covalent attachment of multiple molecular entities.[1][3] The PEG component enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[7][8]
These application notes provide a detailed framework for the experimental use of N-(Boc-PEG3)-N-bis(PEG3-acid) in constructing a PROTAC and its subsequent evaluation in key cellular assays.
Synthesis of a Hypothetical PROTAC using N-(Boc-PEG3)-N-bis(PEG3-acid)
The primary application of N-(Boc-PEG3)-N-bis(PEG3-acid) is in the assembly of complex molecules like PROTACs. The two carboxylic acid termini can be conjugated to amine-containing ligands, such as a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The Boc-protected amine can be deprotected under acidic conditions for further modification if required.[1][2][3]
A general workflow for synthesizing a PROTAC using this linker involves a two-step amide coupling reaction. First, one of the carboxylic acid groups is activated and reacted with the amine group of the POI ligand. Following purification, the second carboxylic acid is activated and coupled with the E3 ligase ligand.
Key Cellular Assays for PROTAC Evaluation
Once the PROTAC is synthesized, a series of cellular assays are crucial to determine its efficacy and mechanism of action.
Assessment of Target Protein Degradation
The hallmark of a functional PROTAC is its ability to induce the degradation of the target protein. Western blotting is the gold-standard technique to quantify the reduction in target protein levels.
Table 1: Hypothetical Degradation Data for a BRD4-Targeting PROTAC
| Concentration (nM) | % BRD4 Degradation (24h) |
| 1 | 15.2 |
| 10 | 48.9 |
| 50 | 85.6 |
| 100 | 92.3 |
| 500 | 95.1 |
| 1000 | 94.8 |
This data is illustrative and intended for demonstration purposes only.
From this data, key parameters such as the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) can be determined.[9]
Cytotoxicity and Cell Viability Assays
It is essential to evaluate the effect of the PROTAC on cell viability to distinguish between targeted protein degradation and non-specific cytotoxic effects.
Table 2: Hypothetical Cytotoxicity Data in a Cancer Cell Line (72h incubation)
| PROTAC Concentration (nM) | % Cell Viability |
| 10 | 98.5 |
| 50 | 95.2 |
| 100 | 88.7 |
| 500 | 65.4 |
| 1000 | 42.1 |
| 5000 | 15.8 |
This data is illustrative and intended for demonstration purposes only.
The IC50 (half-maximal inhibitory concentration) can be calculated from a dose-response curve.[10]
Confirmation of Proteasome-Dependent Degradation
To confirm that the observed protein degradation is mediated by the proteasome, cells are co-treated with the PROTAC and a proteasome inhibitor.
Table 3: Effect of Proteasome Inhibitor on PROTAC-Mediated Degradation
| Treatment | % BRD4 Degradation |
| Vehicle Control | 0 |
| PROTAC (100 nM) | 92.3 |
| Proteasome Inhibitor (1 µM) | 5.1 |
| PROTAC (100 nM) + Proteasome Inhibitor (1 µM) | 8.9 |
This data is illustrative and intended for demonstration purposes only.
A rescue of protein degradation in the presence of a proteasome inhibitor confirms the intended mechanism of action.[11]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation[9][12]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)[13]
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
-
Assay:
-
Add the cell viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the time specified by the manufacturer.
-
-
Measurement and Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-only control and plot a dose-response curve to determine the IC50.
-
Visualizing Signaling Pathways and Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: General workflow for PROTAC synthesis and cellular evaluation.
Conclusion
N-(Boc-PEG3)-N-bis(PEG3-acid) is a valuable chemical tool for the construction of complex bioconjugates, particularly PROTACs. Its branched structure and PEG spacer offer significant advantages in drug design. The protocols outlined in these application notes provide a robust framework for researchers to synthesize and evaluate the cellular activity of PROTACs constructed with this versatile linker, thereby accelerating the development of novel therapeutics.
References
- 1. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 2. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]
- 3. N-Boc-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(Boc-PEG3)-N-bis(PEG3-acid) Conjugation to Primary Amines
Introduction
N-(Boc-PEG3)-N-bis(PEG3-acid) is a branched, heterobifunctional polyethylene glycol (PEG) linker designed for bioconjugation. It features two terminal carboxylic acid groups and a Boc-protected primary amine. The dual carboxylic acid moieties allow for the covalent attachment of up to two amine-containing molecules, making it an ideal tool for creating constructs with a higher payload-to-ligand ratio, such as in the development of Antibody-Drug Conjugates (ADCs). The Boc-protected amine can be deprotected under acidic conditions for subsequent modifications.[1][2] The hydrophilic PEG spacers enhance the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3]
The fundamental principle for conjugating the carboxylic acid groups to primary amines involves a two-step carbodiimide crosslinker chemistry. First, the carboxyl groups are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable, amine-reactive NHS ester.[3][4] This activated linker then readily reacts with primary amines (e.g., the ε-amine of lysine residues on a protein) to form a stable amide bond.[3][5]
Key Applications:
-
Antibody-Drug Conjugates (ADCs): Enables the attachment of two drug molecules to a single conjugation site on an antibody.
-
Targeted Drug Delivery: Facilitates the creation of multivalent constructs for enhanced binding affinity.
-
Fluorescent Labeling: Allows for the attachment of two reporter molecules for signal amplification.
-
Surface Modification: Used for immobilizing biomolecules onto surfaces for diagnostics and biomaterials research.[3]
Reaction Principle and Workflow
The conjugation process is a two-stage reaction. The carboxyl groups on the PEG linker are first activated, followed by reaction with the amine-containing molecule.
Caption: Chemical reaction scheme for the two-step EDC/NHS-mediated conjugation.
Quantitative Data Summary
The efficiency of the conjugation is influenced by several factors, including pH, temperature, and the molar ratios of the reactants. The optimal conditions often require empirical determination for each specific application.
| Parameter | Activation Step (EDC/NHS) | Conjugation Step (to Amine) | Recommended Value / Range | Reference(s) |
| pH | Optimal | Less Efficient | 4.5 - 7.2 | [3][6] |
| Less Efficient | Optimal | 7.0 - 8.5 | [3][4] | |
| Molar Ratio | PEG-Linker : EDC : NHS | 1 : (1.2 - 2) : (1.2 - 2) | [3] | |
| Activated Linker : Amine | (5 - 20) : 1 (for Proteins) | [7] | ||
| Activated Linker : Amine | (1 - 1.5) : 1 (for Small Molecules) | [3][8] | ||
| Temperature | Activation & Conjugation | Room Temperature (or 4°C overnight) | [3][7] | |
| Reaction Time | Activation | 15 - 60 minutes | [3][6] | |
| Conjugation | 2 hours at RT (or overnight at 4°C) | [3][7] | ||
| Solvent | Aqueous Reactions | Amine-free buffers (e.g., PBS, MES) | [3][9] | |
| Anhydrous Reactions | Anhydrous DMF or DMSO | [3][6] |
Experimental Protocols
This section provides detailed methodologies for conjugating N-(Boc-PEG3)-N-bis(PEG3-acid) to proteins (in an aqueous environment) and to amine-containing small molecules (in an anhydrous environment).
Protocol 1: Conjugation to a Protein (e.g., Antibody)
This protocol is designed for conjugating the linker to primary amines (e.g., lysine residues) on a protein.
A. Materials and Reagents
-
N-(Boc-PEG3)-N-bis(PEG3-acid)
-
Protein to be conjugated (e.g., Antibody at 2-10 mg/mL)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5. Crucially, this buffer must not contain primary amines (e.g., Tris or glycine) .[3][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes with an appropriate molecular weight cut-off (MWCO).[][11]
B. Experimental Procedure
-
Protein Preparation:
-
Reagent Solution Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of N-(Boc-PEG3)-N-bis(PEG3-acid) in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of N-(Boc-PEG3)-N-bis(PEG3-acid):
-
In a microcentrifuge tube, combine the desired amount of the PEG-linker stock solution with the Activation Buffer .
-
Add EDC and NHS stock solutions to the linker solution. A common molar ratio is 1:2:2 for PEG-linker:EDC:NHS.[3]
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[3]
-
-
Conjugation to the Protein:
-
Immediately add the activated PEG-linker mixture to the prepared protein solution. The reaction is most efficient at a pH between 7.0 and 8.5.[3]
-
If necessary, adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer .
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3][7]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.[6]
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.[7][] SEC is very efficient at separating the larger PEGylated protein from smaller unreacted molecules.[][11]
-
Ion-exchange chromatography (IEX) can also be used to separate PEGylated proteins from the native protein, as the PEG chains can shield surface charges.[][12]
-
-
Characterization and Storage:
Protocol 2: Conjugation to an Amine-Containing Small Molecule
This protocol is for reactions performed in an anhydrous organic solvent.
A. Materials and Reagents
-
N-(Boc-PEG3)-N-bis(PEG3-acid)
-
Amine-containing small molecule
-
EDC and NHS
-
Anhydrous solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Base (e.g., Diisopropylethylamine - DIPEA, Triethylamine - TEA)
-
Reverse-phase HPLC system for purification
B. Experimental Procedure
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-acid) (1 equivalent) in anhydrous DCM or DMF.
-
-
Activation of the PEG-Linker:
-
Conjugation to the Small Molecule:
-
Dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.
-
Add the small molecule solution to the activated PEG-linker mixture.
-
Add a non-nucleophilic base such as DIPEA (1.5 equivalents) to the reaction mixture.[6]
-
Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by TLC or LC-MS.
-
-
Purification:
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product is then purified using reverse-phase HPLC to isolate the desired conjugate.
-
Overall Experimental Workflow
Caption: A generalized workflow for the conjugation of N-(Boc-PEG3)-N-bis(PEG3-acid).
Note on Boc-Group Deprotection
The Boc (tert-butyloxycarbonyl) group protecting the central amine is stable under the conditions used for EDC/NHS coupling. If the amine needs to be exposed for subsequent conjugation steps, it can be deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like DCM.[1][2]
References
- 1. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 2. N-Boc-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Developing Novel PROTACs with N-(Boc-PEG3)-N-bis(PEG3-acid) Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to harness the cell's endogenous ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) but also the molecule's physicochemical properties such as solubility and cell permeability.
Among the diverse array of linkers, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance aqueous solubility and cell permeability.[2] The N-(Boc-PEG3)-N-bis(PEG3-acid) linker is a unique, branched PEG-based linker that offers a versatile platform for PROTAC synthesis. Its structure features a central Boc-protected amine and two terminal carboxylic acid groups, allowing for the attachment of both a POI ligand and an E3 ligase ligand. This document provides detailed application notes and protocols for the rational design, synthesis, and characterization of novel PROTACs utilizing the N-(Boc-PEG3)-N-bis(PEG3-acid) linker.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery. The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[3] This proximity allows the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.[1]
References
Practical Guide to Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-acid) for PROTAC Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed practical guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from N-(Boc-PEG3)-N-bis(PEG3-acid). This deprotection reaction is a crucial step in the synthesis of bifunctional molecules, particularly in the assembly of Proteolysis Targeting Chimeras (PROTACs), where the resulting free amine of the linker, N-(Amino-PEG3)-N-bis(PEG3-acid), is utilized for conjugation to a ligand for an E3 ubiquitin ligase or a target protein.[1] The use of polyethylene glycol (PEG) linkers in PROTACs can enhance solubility, improve cell permeability, and provide optimal spatial orientation for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[]
The most common and effective method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[3] The reaction proceeds through an acid-catalyzed hydrolysis of the carbamate, yielding the protonated amine, carbon dioxide, and a tert-butyl cation.[4] Due to the polar nature of the PEGylated product, special considerations for the work-up and purification are necessary to ensure high purity of the final compound.
Data Presentation
The following table summarizes the key chemical properties and expected outcomes for the Boc deprotection of N-(Boc-PEG3)-N-bis(PEG3-acid).
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity (Typical) | Expected Yield (Typical) |
| Starting Material: N-(Boc-PEG3)-N-bis(PEG3-acid) | C31H60N2O15 | 700.8[5] | >95% | N/A |
| Product: N-(Amino-PEG3)-N-bis(PEG3-acid) TFA Salt | C26H53N2O13+ · CF3COOH | ~714.7 | >95% | >90% |
| Product: N-(Amino-PEG3)-N-bis(PEG3-acid) Free Amine | C26H52N2O13 | 600.7[6] | >95% | >90% |
Experimental Protocols
This section details the methodology for the Boc deprotection of N-(Boc-PEG3)-N-bis(PEG3-acid) using trifluoroacetic acid.
Materials
-
N-(Boc-PEG3)-N-bis(PEG3-acid)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Protocol 1: Boc Deprotection to Yield the TFA Salt
This protocol is suitable when the resulting TFA salt of the amine can be used directly in the subsequent reaction step.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(Boc-PEG3)-N-bis(PEG3-acid) in anhydrous DCM to a concentration of 0.1-0.2 M.[7]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Addition of TFA: Slowly add an equal volume of TFA to the stirred solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% TFA/DCM solution).[8]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the solution to warm to room temperature. Continue stirring for an additional 1-2 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. The deprotected product will be more polar and should have a lower Rf value on TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8]
-
Azeotropic Removal of TFA: To remove residual TFA, add toluene to the flask and concentrate again under reduced pressure. Repeat this step two more times.[7]
-
Final Product: The resulting residue is the TFA salt of N-(Amino-PEG3)-N-bis(PEG3-acid), which can be used in the next step without further purification.
Protocol 2: Boc Deprotection and Neutralization to Yield the Free Amine
This protocol should be followed if the free amine is required for the subsequent reaction.
-
Follow steps 1-6 from Protocol 1.
-
Neutralization: Dissolve the crude residue in a suitable organic solvent (e.g., DCM or ethyl acetate). Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7][9] Repeat the wash two more times.
-
Extraction: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the deprotected free amine of N-(Amino-PEG3)-N-bis(PEG3-acid).
Mandatory Visualizations
Boc Deprotection Mechanism
The following diagram illustrates the acid-catalyzed mechanism of Boc deprotection.
Caption: Mechanism of TFA-mediated Boc deprotection.
PROTAC Synthesis Workflow
The deprotected linker can be used in a stepwise synthesis of a PROTAC molecule. The following workflow illustrates the general strategy.
Caption: General workflow for PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes: Enhancing Compound Solubility with N-(Boc-PEG3)-N-bis(PEG3-acid)
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility and Human Cancer Cell Cytotoxicity when used in Fluid Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 10. N-Boc-N-bis(PEG3-NHS ester), 2055042-31-2 | BroadPharm [broadpharm.com]
- 11. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 12. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility enhancement of paclitaxel using a linear-dendritic block copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation Strategies for N-(Boc-PEG3)-N-bis(PEG3-acid) Based Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Boc-PEG3)-N-bis(PEG3-acid) is a versatile, branched polyethylene glycol (PEG) derivative that serves as a critical component in advanced drug delivery systems.[1][2][3][4] Its unique trifunctional structure, featuring a Boc-protected amine and two terminal carboxylic acid groups, allows for the covalent conjugation of a wide range of therapeutic molecules. This enables the development of sophisticated drug carriers such as nanoparticles, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[1][3][5] The PEG component enhances the solubility, stability, and pharmacokinetic profile of the conjugated therapeutic, often leading to improved efficacy and reduced side effects.[][7][8]
These application notes provide detailed protocols and formulation strategies for leveraging N-(Boc-PEG3)-N-bis(PEG3-acid) in the development of novel therapeutics.
Key Properties and Handling
Proper handling and understanding of the physicochemical properties of N-(Boc-PEG3)-N-bis(PEG3-acid) are crucial for successful formulation development.
| Property | Value | Reference |
| Molecular Weight | 700.8 g/mol | [2][4] |
| Purity | >95% | [2][4] |
| CAS Number | 2055042-61-8 | [2][4] |
| Functional Groups | Boc-protected amine, two terminal carboxylic acids | [2][9] |
| Storage | Store at -20°C in a dry, dark place. | [4] |
| Solubility | Soluble in aqueous solutions, DMF, DMSO. |
Core Chemical Modification Protocols
The utility of N-(Boc-PEG3)-N-bis(PEG3-acid) lies in the sequential or simultaneous modification of its functional groups. The following are foundational protocols for its use in therapeutic formulations.
Protocol 1: Boc Deprotection of the Amine Group
This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-acid)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the N-(Boc-PEG3)-N-bis(PEG3-acid) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this step three times.
-
The resulting deprotected product (as a TFA salt) can be used directly or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: EDC/NHS Coupling of Carboxylic Acids to Amine-Containing Molecules
This protocol describes the activation of the terminal carboxylic acid groups for conjugation to primary amines on therapeutic molecules (e.g., proteins, peptides, small molecules with an amine handle).
Materials:
-
Deprotected N-(H2N-PEG3)-N-bis(PEG3-acid) or Boc-protected form
-
Amine-containing therapeutic molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Reaction tubes
Procedure:
-
Dissolve the N-(Boc-PEG3)-N-bis(PEG3-acid) (or its deprotected form) in the Activation Buffer.
-
Add EDC (1.2 equivalents) and NHS (1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acids.
-
Immediately add the amine-containing therapeutic molecule dissolved in Coupling Buffer to the activated PEG solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to hydrolyze any unreacted NHS esters.
-
Purify the resulting conjugate using dialysis, size-exclusion chromatography, or other appropriate purification methods to remove excess reagents and byproducts.
Formulation Strategy 1: Development of PEGylated Nanoparticles
The branched structure of N-(Boc-PEG3)-N-bis(PEG3-acid) is advantageous for creating a dense PEG shield on the surface of nanoparticles, which can improve their stability and circulation time.[10][11]
Experimental Workflow for Nanoparticle Formulation
Protocol 3: Nanoparticle Formulation by Nanoprecipitation
This protocol provides a general method for formulating drug-loaded nanoparticles using a pre-formed drug-PEG conjugate.
Materials:
-
Purified Drug-PEG conjugate (from Protocol 2)
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous phase (e.g., deionized water, buffer)
-
Stir plate and stir bar
-
Vials
Procedure:
-
Dissolve the Drug-PEG conjugate and PLGA in the organic solvent. The concentration of the polymer will influence the final nanoparticle size.[12]
-
Add the organic phase dropwise to the rapidly stirring aqueous phase. The volume ratio of the organic to aqueous phase is a critical parameter to control.
-
Allow the nanoparticles to self-assemble.
-
Stir the suspension at room temperature for several hours to allow for the evaporation of the organic solvent.
-
Purify the nanoparticles by centrifugation or dialysis to remove any unloaded drug and residual solvent.
-
Resuspend the purified nanoparticles in an appropriate buffer for storage and characterization.
Expected Quantitative Data for Nanoparticle Formulations
| Parameter | Typical Range | Analytical Method |
| Mean Particle Size | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential | -30 mV to +30 mV | DLS |
| Drug Loading (%) | 1 - 10% | HPLC, UV-Vis Spectroscopy |
| Encapsulation Efficiency (%) | > 70% | HPLC, UV-Vis Spectroscopy |
| In Vitro Drug Release | Sustained release over hours to days | Dialysis method with HPLC/UV-Vis |
Formulation Strategy 2: Synthesis of PROTACs
N-(Boc-PEG3)-N-bis(PEG3-acid) is an ideal linker for the synthesis of PROTACs due to its ability to connect a target protein ligand and an E3 ligase ligand.[13][14][15] The PEG chain enhances the solubility and cell permeability of the final PROTAC molecule.[8][16]
Signaling Pathway for PROTAC-Mediated Protein Degradation
Protocol 4: General Synthesis of a PROTAC using N-(Boc-PEG3)-N-bis(PEG3-acid)
This protocol outlines a two-step conjugation process to synthesize a PROTAC molecule.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-acid)
-
Target Protein Ligand (with a primary amine)
-
E3 Ligase Ligand (with a primary amine)
-
EDC, NHS
-
TFA, DCM
-
Appropriate solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
First Coupling Reaction:
-
React one of the carboxylic acid groups of N-(Boc-PEG3)-N-bis(PEG3-acid) with the amine group of the Target Protein Ligand using the EDC/NHS coupling protocol (Protocol 2).
-
Purify the resulting mono-conjugated product by HPLC.
-
-
Second Coupling Reaction:
-
Activate the remaining carboxylic acid group of the purified mono-conjugate using EDC/NHS.
-
React the activated intermediate with the E3 Ligase Ligand.
-
Purify the final Boc-protected PROTAC by HPLC.
-
-
Boc Deprotection:
-
If the exposed amine is required for activity or further modification, perform Boc deprotection using the protocol described above (Protocol 1).
-
Purify the final PROTAC molecule.
-
Expected Quantitative Data for PROTAC Characterization
| Parameter | Description | Analytical Method |
| Binding Affinity (Kd) | Affinity of the PROTAC for the target protein and E3 ligase. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Ternary Complex Formation (TC50) | Concentration of PROTAC required for half-maximal ternary complex formation. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Degradation Concentration (DC50) | Concentration of PROTAC that results in 50% degradation of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry |
| Maximal Degradation (Dmax) | The maximum percentage of protein degradation achieved. | Western Blot, In-Cell Western, Mass Spectrometry |
| Cell Viability (IC50) | Concentration of PROTAC that inhibits cell growth by 50%. | Cell-based viability assays (e.g., MTT, CellTiter-Glo) |
Conclusion
N-(Boc-PEG3)-N-bis(PEG3-acid) is a powerful tool for the development of advanced therapeutic formulations. Its branched structure and trifunctional nature provide a flexible platform for creating highly effective drug delivery systems, including PEGylated nanoparticles and PROTACs. The protocols and strategies outlined in these application notes serve as a comprehensive guide for researchers and scientists to harness the full potential of this versatile molecule in their drug development endeavors. Careful optimization of reaction conditions and thorough characterization of the final formulations are essential for achieving desired therapeutic outcomes.
References
- 1. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 2. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 3. chemscene.com [chemscene.com]
- 4. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. N-Boc-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 13. PEGylated Nanocarriers for Systemic Delivery | Springer Nature Experiments [experiments.springernature.com]
- 14. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. precisepeg.com [precisepeg.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(Boc-PEG3)-N-bis(PEG3-acid) Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for N-(Boc-PEG3)-N-bis(PEG3-acid) conjugation to primary amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is N-(Boc-PEG3)-N-bis(PEG3-acid) and what is it used for?
N-(Boc-PEG3)-N-bis(PEG3-acid) is a branched polyethylene glycol (PEG) linker.[1][2][3] It features a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid groups. This structure allows for the conjugation of up to two amine-containing molecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further functionalization.[1][2][3] This linker is often used in bioconjugation to improve the solubility and pharmacokinetic properties of molecules.
Q2: What is the general principle of conjugating N-(Boc-PEG3)-N-bis(PEG3-acid) to a primary amine?
The conjugation of the carboxylic acid groups of N-(Boc-PEG3)-N-bis(PEG3-acid) to a primary amine is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] The process involves two main steps:
-
Activation: The carboxylic acid groups on the PEG linker are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester.[6]
-
Conjugation: The NHS ester-activated PEG linker reacts with a primary amine on the target molecule to form a stable amide bond.[4]
Q3: What are the optimal pH conditions for the two-step EDC/NHS conjugation?
The two steps of the reaction have different optimal pH ranges:
-
Activation Step (EDC/NHS): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[4][5]
-
Conjugation Step (to primary amine): The reaction of the NHS-activated PEG with the primary amine is optimal at a pH of 7.0-8.0.[4]
Q4: Do I need to deprotect the Boc group before the conjugation reaction?
No, the Boc protecting group is stable under the conditions used for EDC/NHS chemistry.[7] It should remain intact during the conjugation of the carboxylic acid groups. The deprotection of the Boc group is a separate step that is typically performed after the initial conjugation if the newly exposed amine is needed for subsequent reactions.
Q5: How do I deprotect the Boc group after conjugation?
The Boc group is cleaved under acidic conditions.[8][9][10][11][12] A common method is to use trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][9] For example, a solution of 20-50% TFA in DCM can be used.[8] Another option is 4M HCl in 1,4-dioxane.[8]
Experimental Protocols
Two-Step EDC/NHS Conjugation Protocol
This protocol provides a general guideline for the conjugation of N-(Boc-PEG3)-N-bis(PEG3-acid) to a primary amine-containing molecule. Optimization may be required for specific applications.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-acid)
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[5]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-acid) in Activation Buffer. For molecules not soluble in aqueous buffers, a stock solution can be made in anhydrous DMF or DMSO.[5]
-
Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.[5]
-
-
Activation of Carboxylic Acids:
-
In a reaction vessel, add the solution of N-(Boc-PEG3)-N-bis(PEG3-acid).
-
With continuous stirring, add the EDC solution (typically 2-5 molar excess over the PEG linker).[4]
-
Immediately add the NHS solution (typically 2-5 molar excess over the PEG linker).[4]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[4]
-
-
Conjugation Reaction:
-
Add the activated PEG linker solution to the solution of the amine-containing molecule. A common starting point is a 10 to 50-fold molar excess of the linker to the protein.[5]
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.[4]
-
Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C.[4][5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
-
Quenching:
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography to remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents.[13]
-
Boc-Deprotection Protocol
Materials:
-
Boc-protected PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated sodium bicarbonate solution (optional, for neutralization)
Procedure:
-
Dissolve the Boc-protected PEG conjugate in DCM.
-
Cool the solution to 0°C.
-
Add TFA to a final concentration of 20-50% (v/v).[8]
-
Stir the reaction at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).[8]
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene three times to remove residual TFA.[8]
-
The resulting TFA salt of the amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[8]
Data Presentation
Table 1: Recommended Molar Ratios for EDC/NHS Conjugation
| Reagent | Molar Ratio (relative to N-(Boc-PEG3)-N-bis(PEG3-acid)) | Notes |
| EDC | 2 - 5 fold excess[4] | A higher excess may be needed for dilute reactions. |
| NHS/Sulfo-NHS | 2 - 5 fold excess[4] | Helps to improve the stability of the activated intermediate. |
| Amine-molecule | 10 - 50 fold molar excess of linker to protein is a common starting point[5] | The optimal ratio depends on the desired degree of labeling and should be determined empirically. |
Table 2: Key Reaction Parameters
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0[4] | Use a non-amine, non-carboxylate buffer like MES. |
| Conjugation pH | 7.0 - 8.0[4] | Use a non-amine buffer like phosphate or borate buffer. |
| Activation Time | 15 - 30 minutes[4] | At room temperature. |
| Conjugation Time | 2 hours - overnight[4][5] | Longer times may be needed at lower temperatures (4°C). |
| Temperature | 4°C to Room Temperature[4] | Lower temperatures can help maintain the stability of sensitive molecules. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive EDC/NHS | Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use as they are moisture-sensitive.[5] |
| Suboptimal pH | Ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.0-8.0.[4] | |
| Presence of competing nucleophiles | Use amine-free buffers (e.g., MES, PBS, Borate). Avoid buffers like Tris or glycine during the conjugation step.[4] | |
| Insufficient molar ratio of reagents | Increase the molar excess of the PEG linker and/or the activation reagents.[4] | |
| Product Aggregation or Precipitation | High degree of PEGylation | Reduce the molar ratio of the PEG linker to the target molecule. Optimize reaction time and temperature.[4] |
| Suboptimal buffer conditions | Ensure the buffer composition and pH maintain the solubility of all components. | |
| High Polydispersity (mixture of mono- and di-conjugated products) | Molar ratio of PEG linker is too high | Decrease the molar ratio of N-(Boc-PEG3)-N-bis(PEG3-acid) to favor mono-conjugation. |
| Reaction time is too long | Reduce the incubation time to limit the extent of the reaction.[4] | |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[8] |
| Inadequate reaction time or temperature | Extend the reaction time and monitor progress.[8] | |
| Poor solubility | Ensure the PEG conjugate is fully dissolved in the reaction solvent.[8] |
Visualizations
References
- 1. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 2. precisepeg.com [precisepeg.com]
- 3. N-Boc-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. BOC Protection and Deprotection [cn.bzchemicals.com]
- 13. benchchem.com [benchchem.com]
Navigating the Complexities of Branched PEG Linkers in PROTACs: A Technical Support Center
For researchers, scientists, and drug development professionals venturing into the innovative field of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of success. While polyethylene glycol (PEG) linkers have become a popular choice for their favorable properties, the use of branched PEG architectures introduces a unique set of challenges and opportunities. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the design, synthesis, and evaluation of PROTACs employing branched PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using a branched PEG linker over a linear one in PROTAC design?
Branched PEG linkers can offer several theoretical advantages over their linear counterparts. The multi-arm structure can allow for the attachment of multiple warheads or E3 ligase ligands, potentially leading to trivalent PROTACs with increased binding avidity and enhanced degradation efficacy.[1] One notable example is a dual-degrader targeting MDM2 and GSPT1, where a PEG6 linker was utilized within a stapled peptide to create a branched structure, enabling the molecule to retain nanomolar activity against both targets.[] Additionally, the more compact, globular structure of branched PEGs may influence the PROTAC's overall conformation, potentially leading to more favorable protein-protein interactions within the ternary complex.
Q2: How does the branched architecture of a PEG linker affect the physicochemical properties of a PROTAC, such as solubility and permeability?
The impact of a branched PEG linker on a PROTAC's solubility and permeability can be complex. While PEGylation, in general, is known to increase hydrophilicity and solubility, the branched structure may lead to a more compact molecule with a smaller hydrodynamic radius compared to a linear PEG of the same molecular weight. This could potentially improve cell permeability by reducing the molecule's overall size and polar surface area. However, excessive branching or the increased density of ether oxygens could also hinder membrane passage. The relationship between the degree of branching, linker length, and the overall physicochemical properties of the PROTAC needs to be empirically determined for each target system.
Q3: Are there specific challenges associated with the synthesis and purification of PROTACs containing branched PEG linkers?
Yes, the synthesis and purification of PROTACs with branched PEG linkers present unique challenges. The synthesis of well-defined, monodisperse branched PEG linkers is inherently more complex than that of linear PEGs.[3] It often requires multi-step procedures and careful control of reaction conditions to achieve the desired branching and functionalization. Purification can also be challenging due to the potential for a heterogeneous mixture of products with varying degrees of branching and conjugation. Chromatographic separation of these closely related species can be difficult, often requiring specialized techniques and careful optimization of purification protocols.
Q4: Can the use of a branched PEG linker help to mitigate the "hook effect" observed in PROTACs?
The "hook effect," a phenomenon where the efficacy of a PROTAC decreases at higher concentrations due to the formation of non-productive binary complexes, is a common challenge in PROTAC development.[4][5][6] In theory, a branched PROTAC with multiple binding arms could potentially mitigate the hook effect by promoting the formation of more stable and productive ternary or even higher-order complexes. By increasing the avidity for both the target protein and the E3 ligase, a branched architecture might shift the equilibrium away from the formation of binary complexes. However, this is an area of ongoing research, and the extent to which branched linkers can overcome the hook effect likely depends on the specific target and E3 ligase pair.
Troubleshooting Guides
Problem 1: Low Degradation Efficacy (High DC50, Low Dmax) with a Branched PEG Linker PROTAC
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Strategy |
| Suboptimal Linker Length or Branching | Synthesize a library of PROTACs with varying lengths of the PEG arms and different branching points to empirically determine the optimal geometry for ternary complex formation.[7][8] |
| Steric Hindrance | The branched structure may be causing steric clashes between the target protein and the E3 ligase. Consider synthesizing PROTACs with longer, more flexible arms or altering the attachment points of the linker to the warhead and E3 ligase ligand. |
| Poor Cell Permeability | Assess the cell permeability of the PROTAC using assays like PAMPA or Caco-2. If permeability is low, consider modifying the linker to be more lipophilic or exploring prodrug strategies.[8][9] |
| Inefficient Ternary Complex Formation | Use biophysical assays such as SPR, ITC, or FRET to directly measure the formation and stability of the ternary complex.[10][11] If complex formation is weak, a redesign of the linker may be necessary. |
Problem 2: Difficulty in Synthesis and Purification of the Branched PEG Linker PROTAC
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Strategy |
| Low Yield of Branched Linker | Optimize the synthetic route for the branched PEG linker. Consider using a convergent synthetic strategy to improve overall yield.[3] |
| Incomplete Conjugation Reactions | Optimize coupling conditions (reagents, stoichiometry, reaction time, and temperature) for attaching the warhead and E3 ligase ligand to the branched linker. Monitor reaction progress closely using LC-MS.[12] |
| Co-elution of Impurities during Purification | Employ multi-dimensional chromatography (e.g., a combination of size-exclusion and reverse-phase HPLC) to improve separation. High-resolution preparative HPLC is often necessary. |
| Characterization Challenges | Use a combination of analytical techniques, including high-resolution mass spectrometry and NMR, to confirm the structure and purity of the final branched PROTAC. |
Experimental Protocols
General Protocol for the Synthesis of a PROTAC with a Branched PEG Linker
This protocol outlines a general approach for synthesizing a PROTAC using a commercially available or custom-synthesized trifunctional PEG linker.
Materials:
-
Trifunctional PEG linker with orthogonal protecting groups (e.g., Boc-amine, Fmoc-amine, and a carboxylic acid)
-
Warhead with a suitable functional group for conjugation (e.g., an amine)
-
E3 ligase ligand with a suitable functional group for conjugation (e.g., a carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
First Ligand Coupling: Selectively deprotect one of the functional groups on the branched PEG linker. Couple the first ligand (e.g., the warhead) to the deprotected group using standard peptide coupling conditions.
-
Purification: Purify the mono-conjugated intermediate by preparative HPLC.
-
Second Ligand Coupling: Selectively deprotect the second functional group on the PEG linker. Couple the second ligand (e.g., the E3 ligase ligand) to the newly deprotected group.
-
Final Deprotection: If necessary, remove any remaining protecting groups.
-
Final Purification: Purify the final branched PROTAC molecule by preparative HPLC to obtain a highly pure product.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and 1H NMR.
Visualizing PROTAC Mechanisms and Workflows
To aid in the conceptualization of PROTAC-related processes, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action for a PROTAC utilizing a branched linker.
Caption: A troubleshooting workflow for low degradation efficacy of a branched PEG PROTAC.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficiency of Boc Deprotection for N-(Boc-PEG3)-N-bis(PEG3-acid)
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the Boc deprotection of N-(Boc-PEG3)-N-bis(PEG3-acid).
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of N-(Boc-PEG3)-N-bis(PEG3-acid) incomplete?
A1: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1][2]
-
Steric Hindrance: The polyethylene glycol (PEG) chains can sterically hinder the approach of the acid to the Boc-protected amine, which can slow down the reaction rate.[1][2]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]
Q2: I am observing unexpected side products after the deprotection reaction. What could be the cause?
A2: Side product formation is often due to the reactive tert-butyl cation generated during the cleavage of the Boc group.[3][4] This carbocation can alkylate nucleophilic sites within your molecule or on other molecules. For N-(Boc-PEG3)-N-bis(PEG3-acid), while there are no highly susceptible amino acid residues like tryptophan or methionine, the PEG chains themselves or other components in the reaction mixture could potentially be alkylated.
Q3: How can I monitor the progress of the deprotection reaction?
A3: The reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] LC-MS is particularly useful for confirming the disappearance of the starting material and the appearance of the deprotected product's mass.[5]
Q4: What are some milder alternatives to TFA for Boc deprotection if my molecule is acid-sensitive?
A4: If your molecule is sensitive to strong acids, several milder deprotection methods can be considered:
-
Lewis Acid Catalysis: Reagents like zinc bromide or trimethylsilyl iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions.[1]
-
p-Toluenesulfonic Acid (pTSA): pTSA is considered a greener alternative to TFA and can be used in a deep eutectic solvent (DES) for efficient deprotection at room temperature.[6]
-
Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group.[1][7] This method avoids the use of acids but may require high temperatures.[7]
Troubleshooting Guide
This section provides solutions to common issues encountered during the Boc deprotection of N-(Boc-PEG3)-N-bis(PEG3-acid).
Issue 1: Incomplete Deprotection
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of Side Products
Troubleshooting Workflow
Caption: Troubleshooting workflow for side product formation.
Data Presentation: Reaction Conditions and Scavengers
For easy comparison, the following tables summarize common reaction conditions and scavengers for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1][2] | Dichloromethane (DCM)[1] | 0°C to Room Temp[1] | 1-2 hours[1][2] |
| Hydrochloric Acid (HCl) | 4M[1] | 1,4-Dioxane[1] | Room Temp | 1-4 hours |
| p-Toluenesulfonic Acid (pTSA) | Catalytic[6] | Deep Eutectic Solvent[6] | Room Temp | Short reaction times[6] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[1] | Carbocation Scavenger[1] |
| Water | 2.5 - 5%[1] | Carbocation Scavenger[1] |
| Thioanisole | 5%[1] | Carbocation Scavenger, Protects Methionine[8] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine[8] |
| Phenol | 5% | Carbocation Scavenger |
A commonly used non-malodorous scavenger mixture is TFA/TIS/water (95:2.5:2.5).[1]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-acid) (1.0 equiv.) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1]
-
If concerned about side reactions, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Suspend N-(Boc-PEG3)-N-bis(PEG3-acid) (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[9]
-
For the free amine, the salt can be triturated with diethyl ether and filtered, or a basic workup can be performed as described in Protocol 1.[9]
Visualization of the Deprotection Reaction
Caption: Chemical pathway of Boc deprotection and the role of scavengers.
References
strategies to enhance the stability of N-(Boc-PEG3)-N-bis(PEG3-acid) linkers
Technical Support Center: N-(Boc-PEG3)-N-bis(PEG3-acid) Linkers
Welcome to the technical support center for N-(Boc-PEG3)-N-bis(PEG3-acid) and related branched PEG linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and application of these linkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the N-(Boc-PEG3)-N-bis(PEG3-acid) linker and what are its primary applications?
A1: N-(Boc-PEG3)-N-bis(PEG3-acid) is a branched, heterobifunctional PEG derivative.[1][2] Its key features are a Boc-protected amine and two terminal carboxylic acid groups.[1] This structure is valuable in bioconjugation, particularly for developing Antibody-Drug Conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[3][4] The branched PEG chains can enhance the solubility and stability of the resulting conjugate, while the distinct functional groups allow for controlled, stepwise synthesis.[5][6][7] The carboxylic acids can be reacted with primary amines, and the Boc-protected amine can be deprotected under acidic conditions for subsequent conjugation.[1][2][8]
Q2: What are the main points of instability for this linker?
A2: The primary points of instability for the N-(Boc-PEG3)-N-bis(PEG3-acid) linker are:
-
Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is sensitive to acidic conditions and can be prematurely cleaved if exposed to low pH environments during synthesis, purification, or storage.[8][9]
-
PEG Chains: Polyethylene glycol (PEG) chains can undergo oxidative degradation, especially in the presence of transition metal ions and oxygen. This can lead to chain cleavage and loss of linker integrity.
-
Amide Bonds (Post-Conjugation): The amide bonds formed when the carboxylic acid groups react with amines are generally stable. However, they can be susceptible to hydrolysis under harsh acidic or basic conditions, or enzymatic cleavage depending on the biological environment.[10]
Q3: What are the recommended storage conditions for this linker?
A3: To ensure maximum stability, the N-(Boc-PEG3)-N-bis(PEG3-acid) linker should be stored at -20°C.[2] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to protect the linker from moisture and repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the use of N-(Boc-PEG3)-N-bis(PEG3-acid) linkers in conjugation reactions.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Linker Instability: Premature degradation of the linker before or during the reaction. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.[11] 3. Steric Hindrance: The size of the biomolecules may be preventing efficient conjugation.[11] | 1. Verify Linker Integrity: Use fresh linker and ensure proper storage. Analyze the linker by LC-MS before use. 2. Optimize Reaction pH: For NHS-ester activation of the acid groups, maintain a pH of 7.5-8.5.[11] 3. Increase Linker Length: If steric hindrance is suspected, consider using a linker with longer PEG chains.[11] |
| Premature Boc Deprotection | 1. Acidic Contaminants: Presence of residual acids from previous synthesis or purification steps. 2. Inappropriate Buffer: Use of a buffer with a pH below 6.0. | 1. Purify Reactants: Ensure all starting materials are free of acidic impurities. 2. Buffer Selection: Use a neutral or slightly basic buffer system (e.g., PBS pH 7.4) for reactions not involving the Boc deprotection step. |
| Conjugate Aggregation | 1. Hydrophobic Payload: The conjugated molecule (e.g., a drug) is highly hydrophobic. 2. Insufficient PEGylation: The PEG linker may not be sufficient to shield the hydrophobic regions. | 1. Increase PEGylation: The branched nature of this linker is beneficial, but a higher drug-to-antibody ratio (DAR) with hydrophobic drugs may still lead to aggregation.[12] 2. Optimize Formulation: Screen different formulation buffers containing excipients like polysorbate to reduce aggregation. |
| Inconsistent Batch-to-Batch Results | 1. Linker Quality: Variation in the purity of the linker. 2. Reaction Inconsistency: Minor variations in reaction setup, timing, or temperature. | 1. Source High-Purity Linkers: Use linkers from a reputable supplier with a detailed certificate of analysis.[11] 2. Standardize Protocols: Maintain strict control over all reaction parameters. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/NHS Chemistry
Objective: To conjugate the carboxylic acid groups of the linker to a primary amine-containing molecule (e.g., a protein).
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-acid) linker
-
Amine-containing molecule (e.g., antibody)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Linker Activation:
-
Dissolve the N-(Boc-PEG3)-N-bis(PEG3-acid) linker in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS ester.
-
-
Conjugation:
-
Immediately add the activated linker solution to the amine-containing molecule in the Coupling Buffer. A typical molar ratio is 10-20 fold excess of linker to the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using SEC to remove excess linker and other reagents.[12]
-
Protocol 2: Boc-Group Deprotection
Objective: To remove the Boc protecting group to reveal the primary amine for subsequent conjugation.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).[9]
-
Incubate at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.[9]
-
Once deprotection is complete, remove the DCM and excess TFA under vacuum.[9]
-
The resulting deprotected conjugate can then be used in a subsequent conjugation step.
Protocol 3: Stability Assessment by HPLC
Objective: To assess the stability of the linker or its conjugate over time under different conditions (e.g., temperature, pH).
Method:
-
Technique: Size Exclusion Chromatography (SEC-HPLC) is used to monitor for aggregation or fragmentation.[12] Reverse-Phase HPLC (RP-HPLC) can be used to assess linker cleavage.
-
Sample Preparation: Incubate the linker or conjugate in different buffers (e.g., pH 5, 7.4, 9) and at various temperatures (e.g., 4°C, 25°C, 37°C).
-
Analysis: At specified time points, inject the samples onto the HPLC system.
-
SEC Analysis: Monitor the chromatogram at 280 nm (for proteins). An increase in early-eluting peaks indicates aggregation, while an increase in late-eluting peaks suggests fragmentation.[12]
-
RP-HPLC Analysis: Monitor for the appearance of new peaks that correspond to degradation products.
-
-
Data Interpretation: Quantify the percentage of monomer, aggregate, and fragment over time to determine the degradation kinetics.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the use of N-(Boc-PEG3)-N-bis(PEG3-acid) linkers.
Caption: Workflow for a two-step conjugation using the linker.
Caption: Linker instability causes and preventative strategies.
References
- 1. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 2. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nhsjs.com [nhsjs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. purepeg.com [purepeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Mitigating the PROTAC Hook Effect with Trivalent PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on mitigating the hook effect in Proteolysis Targeting Chimeras (PROTACs) through the use of the trivalent linker, N-(Boc-PEG3)-N-bis(PEG3-acid). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts in targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect is a phenomenon observed in PROTAC experiments where an increase in the concentration of a PROTAC beyond an optimal point leads to a decrease in its degradation efficiency.[1][2] This results in a characteristic bell-shaped dose-response curve. At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) that is required for ubiquitination and subsequent degradation.[1][2]
Q2: How does a trivalent PROTAC, synthesized with N-(Boc-PEG3)-N-bis(PEG3-acid), help mitigate the hook effect?
A2: A trivalent PROTAC possesses two warheads for the target protein and one for the E3 ligase, connected via a branched linker like N-(Boc-PEG3)-N-bis(PEG3-acid). This design can mitigate the hook effect through:
-
Increased Avidity: The presence of two target-binding warheads enhances the overall binding strength to the target protein.
-
Enhanced Cooperativity: The trivalent design can promote more stable and favorable protein-protein interactions within the ternary complex, making its formation more likely than the non-productive binary complexes, even at higher PROTAC concentrations.[3][4] This shifts the equilibrium towards the productive ternary complex, thus expanding the effective concentration window for degradation and minimizing the hook effect.[3][4]
Q3: What are the key parameters to assess when evaluating the hook effect?
A3: The primary parameters to characterize the hook effect are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A pronounced hook effect will show a significant drop in the percentage of degradation after reaching the Dmax at higher concentrations.[2]
Q4: Besides the hook effect, what are other potential advantages of using trivalent PROTACs?
A4: Trivalent PROTACs can offer several advantages over their bivalent counterparts, including:
-
Increased Potency: By forming more stable ternary complexes, trivalent PROTACs can achieve lower DC50 values, meaning less compound is required for effective degradation.[5]
-
More Sustained Degradation: The enhanced stability of the ternary complex can lead to a more prolonged degradation of the target protein.[5]
-
Improved Efficacy: The increased potency and sustained degradation can translate to more potent anti-cancer activity in relevant cell lines.[5]
Troubleshooting Guides
Problem 1: A significant hook effect is still observed with my trivalent PROTAC.
-
Possible Cause: The linker length or composition may not be optimal for the specific target and E3 ligase pair, leading to steric hindrance or unfavorable ternary complex geometry.
-
Troubleshooting Steps:
-
Synthesize and test a series of trivalent PROTACs with varying linker lengths and compositions. Even with a trivalent design, linker optimization remains a critical step.
-
Evaluate different E3 ligase ligands. The choice of E3 ligase (e.g., VHL or Cereblon) can significantly influence the stability and geometry of the ternary complex.[6]
-
Perform biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinities and cooperativity of your trivalent PROTAC. This can provide insights into the formation of binary versus ternary complexes.
-
Problem 2: The synthesis of the trivalent PROTAC using N-(Boc-PEG3)-N-bis(PEG3-acid) is yielding low purity or unexpected products.
-
Possible Cause: Incomplete reactions or side reactions during the coupling steps.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions for all coupling reactions, as water can interfere with the activating agents.
-
Optimize the molar ratios of coupling reagents (e.g., HATU, DIPEA) to the carboxylic acid and amine components.
-
Monitor reaction progress closely using LC-MS to determine the optimal reaction time and prevent the formation of byproducts.
-
Purify all intermediates thoroughly at each step using column chromatography or preparative HPLC to ensure high purity of the final product.
-
Problem 3: The trivalent PROTAC shows poor cellular permeability or solubility.
-
Possible Cause: Trivalent PROTACs are typically large molecules, which can negatively impact their physicochemical properties.[5]
-
Troubleshooting Steps:
-
Modify the linker. While maintaining the trivalent core, adjustments to the PEG chain length or the introduction of different chemical moieties can influence solubility and permeability.
-
Consider formulation strategies. Encapsulating the PROTAC in nanoparticles or using other drug delivery systems can improve its bioavailability.
-
Perform cell permeability assays to quantitatively assess the ability of your PROTAC to cross the cell membrane.
-
Quantitative Data Summary
The following tables summarize the comparative degradation data for a trivalent PROTAC (SIM1) and its bivalent counterpart (MZ1), targeting BET proteins.
Table 1: Comparison of DC50 Values for Trivalent (SIM1) vs. Bivalent (MZ1) PROTACs [5]
| Protein Target | Trivalent PROTAC (SIM1) DC50 (nM) | Bivalent PROTAC (MZ1) DC50 (nM) |
| BRD2 | 0.7 - 9.5 | 25 - 920 |
| BRD3 | 0.7 - 9.5 | 25 - 920 |
| BRD4 | 0.7 - 9.5 | 25 - 920 |
Table 2: Hook Effect Mitigation by Trivalent PROTAC (SIM1) [3]
| PROTAC | Maximum Degradation (Dmax) | Degradation at High Concentration (up to 30µM) | Hook Effect Observation |
| SIM1 (Trivalent) | >90% | Maintained maximal degradation | Minimal hook effect observed |
| MZ1 (Bivalent) | ~80% | Significant decrease in degradation | Pronounced hook effect |
Experimental Protocols
Protocol 1: General Synthesis of a Trivalent PROTAC using N-(Boc-PEG3)-N-bis(PEG3-acid)
This protocol outlines a general strategy for synthesizing a trivalent PROTAC. The specific reaction conditions and purification methods may need to be optimized for your particular target and E3 ligase ligands.
-
Boc Deprotection of the Linker:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-acid) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the deprotected amine linker.
-
-
First Coupling Reaction (E3 Ligase Ligand):
-
Dissolve the deprotected linker and your E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent such as DMF.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the resulting intermediate (E3 ligase ligand attached to the linker) by preparative HPLC.
-
-
Second and Third Coupling Reactions (Target Protein Ligands):
-
Dissolve the purified intermediate from the previous step and your target protein ligand (containing an amine) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Note: A molar excess of the target ligand may be required to drive the reaction to completion on both carboxylic acid arms of the linker.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final trivalent PROTAC product by preparative HPLC.
-
Protocol 2: Western Blotting for Protein Degradation Assessment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the trivalent PROTAC and the corresponding bivalent PROTAC for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Mandatory Visualizations
Caption: Mechanism of bivalent PROTAC action and the cause of the hook effect.
Caption: Trivalent PROTACs enhance degradation by increasing avidity and cooperativity.
Caption: A typical experimental workflow for trivalent PROTAC synthesis and evaluation.
References
purification techniques for N-(Boc-PEG3)-N-bis(PEG3-acid) reaction products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(Boc-PEG3)-N-bis(PEG3-acid) and similar branched PEG linker reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in a crude reaction mixture for N-(Boc-PEG3)-N-bis(PEG3-acid)?
Common impurities include unreacted starting materials (e.g., the parent amine), partially reacted intermediates (such as the mono-acid or mono-PEGylated species), excess reagents, and byproducts from the synthesis. The presence of these impurities is often due to the statistical nature of the reaction or incomplete conversion.
Q2: My compound is streaking badly on a silica gel TLC plate. What causes this and how can I fix it?
The polar nature of the polyethylene glycol (PEG) chains is the primary cause of streaking on silica gel.[1][2][3] To resolve this, use a more polar eluent system. A gradient of methanol in dichloromethane (DCM) or chloroform is highly effective.[1][2][3] Adding a small amount of a slightly more polar solvent like ethanol or isopropanol to a chloroform-based mobile phase can also significantly improve the spot shape.[2]
Q3: How can I improve the separation between my desired di-acid product and the mono-acid intermediate using flash chromatography?
The polarity difference between the di-acid and mono-acid species can be subtle. To enhance separation on a silica gel column, a slow, shallow gradient is recommended.[2] For example, starting with 100% chloroform or DCM and gradually increasing the methanol concentration from 1% to 10% often yields good results.[2] Adding 1-2% formic or acetic acid to the mobile phase can help suppress the deprotonation of the carboxylic acid groups, leading to more consistent elution and sharper peaks.[1]
Q4: When is it better to use Reversed-Phase HPLC (RP-HPLC) instead of silica gel chromatography?
RP-HPLC is the preferred method when very high purity (>98%) is required, or when silica gel chromatography fails to provide adequate separation. It is particularly effective for separating PEGylated compounds with minor differences in their structure.[3][4] While silica chromatography is cost-effective for larger scales, RP-HPLC offers superior resolution for final purification steps and analytical validation.[3]
Q5: I'm using TFA in my RP-HPLC mobile phase. Are there any risks?
Yes, the tert-butoxycarbonyl (Boc) protecting group is acid-labile.[5] Prolonged exposure to trifluoroacetic acid (TFA), especially at concentrations of 0.1% or higher, can cause premature deprotection of your product.[3] If you observe a new, more polar peak emerging over time, consider using a milder acid like 0.1% formic acid as an alternative.[3]
Q6: Can I use a simple liquid-liquid extraction for purification?
A liquid-liquid extraction can be a useful initial step to remove highly non-polar or highly polar impurities. However, due to the amphiphilic nature of N-(Boc-PEG3)-N-bis(PEG3-acid), it may partition between the organic and aqueous layers, leading to low recovery.[2] It is generally insufficient as a standalone purification method and should be followed by chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking on Silica Gel (TLC or Column) | The polar PEG chains are interacting too strongly with the silica stationary phase.[1][2][3] | Use a more polar mobile phase, such as a gradient of methanol (0-15%) in DCM or chloroform.[1][2] Consider adding a small percentage (1-2%) of formic acid to the eluent to improve peak shape for acidic compounds.[1] |
| Poor Separation of Product and Intermediates | The polarity difference between the species is insufficient for the chosen solvent system.[2] The compound is interacting with acidic sites on the silica. | Employ a slow, shallow gradient during flash chromatography to maximize resolution.[2] Alternatively, switch to a reversed-phase C18 column, which separates based on hydrophobicity and often provides better resolution for PEG compounds.[4][6] |
| Low Product Recovery After Chromatography | The product is highly polar and may be irreversibly adsorbed onto the silica gel column. | After eluting the product, flush the column with a highly polar solvent mixture (e.g., 20% methanol in DCM) to recover any strongly retained material.[2] Ensure complete dissolution during sample loading; pre-adsorbing the crude material onto a small amount of silica for dry loading can help.[3] |
| Product Decomposition During RP-HPLC | The Boc protecting group is being cleaved by the acidic mobile phase additive (e.g., TFA).[3] | Replace 0.1% TFA with a milder acid like 0.1% formic acid in the mobile phase.[3] Minimize the time the sample spends in the acidic solution before and during the run. |
| Broad Peaks in RP-HPLC | Secondary interactions with the stationary phase, or poor mass transfer. The compound may be interacting with residual silanols on the column. | Ensure the mobile phase pH is appropriate. Using an acidic modifier like formic or acetic acid protonates the carboxyl groups, leading to better peak shape. Try a different column (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol instead of acetonitrile). |
Purification Method Comparison
| Feature | Silica Gel Chromatography | Preparative RP-HPLC |
| Principle | Normal-phase; separation by polarity | Reverse-phase; separation by hydrophobicity |
| Resolution | Moderate to Good | Very High |
| Scale | Milligrams to multi-grams | Micrograms to grams |
| Cost | Low | High |
| Speed | Moderate | Slow (longer run times) |
| Typical Purity | 90-98% | >98% |
| Key Advantage | Cost-effective for large scale | Superior resolution and purity |
Experimental Protocols
Flash Column Chromatography on Silica Gel
This protocol is suitable for purifying tens of milligrams to several grams of crude product.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of methanol in DCM or chloroform. A good target Rf for the product is ~0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., 100% DCM).[3] Wet-pack the column, ensuring no air bubbles are trapped, and add a thin layer of sand on top.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. For oily products, it is highly recommended to "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 1-2% MeOH in DCM). Gradually and slowly increase the percentage of methanol based on the separation observed on the TLC plate. A shallow gradient is crucial for separating closely related PEGylated species.[3]
-
Fraction Collection: Collect fractions and monitor their contents by TLC. Combine the fractions containing the pure product and concentrate them under reduced pressure.
Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is ideal for obtaining highly pure material, typically for final product formulation or sensitive downstream applications.
-
System Preparation: Use a preparative C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).[3]
-
Sample Preparation: Dissolve the crude or partially purified product in a small volume of the initial mobile phase. If solubility is an issue, a small amount of acetonitrile or DMSO can be used, but minimize the volume. Filter the sample through a 0.45 µm filter to remove particulates.[3]
-
Injection and Elution: Inject the prepared sample onto the equilibrated column. Elute the product using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile over 30-40 minutes).
-
Detection and Fraction Collection: Monitor the column eluent using a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD). Collect fractions corresponding to the desired product peak.
-
Product Recovery: Combine the pure fractions. The organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a solid or oil.
Purification Workflow
Caption: Workflow for the purification of N-(Boc-PEG3)-N-bis(PEG3-acid).
References
analytical methods for identifying impurities in N-(Boc-PEG3)-N-bis(PEG3-acid) synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in the synthesis of N-(Boc-PEG3)-N-bis(PEG3-acid).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of N-(Boc-PEG3)-N-bis(PEG3-acid)?
A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted Starting Materials: Residual amounts of the initial amine and Boc-anhydride.
-
Mono-Boc Protected Intermediate: The starting diamine that has only reacted with one Boc-anhydride molecule.[1]
-
PEG-related Impurities: Shorter or longer PEG chain variants due to the polydispersity of PEG reagents.[2][3]
-
Byproducts from PEG degradation: Formaldehyde, formic acid, and peroxides can form through auto-oxidation of PEG.[4][5][6]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., dichloromethane, methanol) and excess reagents or their byproducts.[1][]
Q2: Which analytical techniques are most suitable for identifying impurities in my synthesis product?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity analysis. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool for separating and quantifying the main product from closely related impurities.[8][9][][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[2][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information, helping to confirm the desired product structure and identify and quantify impurities, often without the need for reference standards.[11][14][15][16]
Q3: How can I quantify the level of impurities detected in my sample?
A3: Quantification can be achieved using the following methods:
-
HPLC with UV or Evaporative Light Scattering Detection (ELSD): By creating a calibration curve with a known standard of your product, you can determine the concentration of the main peak and, by extension, the relative percentage of impurity peaks.[17] For impurities without a chromophore, ELSD or Charged Aerosol Detection (CAD) is a viable alternative to UV detection.[18]
-
Quantitative NMR (qNMR): This technique allows for the quantification of the main product and impurities by integrating the signals of specific protons and comparing them to a certified internal standard.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple peaks observed in HPLC chromatogram | Incomplete reaction, presence of starting materials or intermediates. | Optimize reaction conditions (time, temperature, stoichiometry). Purify the crude product using flash column chromatography.[1] |
| Side reactions or degradation of the product. | Investigate the reaction mechanism for potential side reactions. Ensure proper storage conditions to prevent degradation. | |
| Unexpected masses detected by LC-MS | Presence of PEG-related impurities with different chain lengths. | Use monodisperse PEG starting materials if possible.[3] Characterize the mass distribution of the starting PEG reagent. |
| Formation of adducts (e.g., sodium, potassium) in the mass spectrometer. | Use a high-purity mobile phase and additives. | |
| Fragmentation of the parent molecule in the ion source. | Optimize the ionization source parameters (e.g., cone voltage). | |
| 1H NMR spectrum shows unexpected signals | Residual solvents from the reaction or purification. | Dry the sample under high vacuum. The chemical shifts of common laboratory solvents are well-documented. |
| Presence of byproducts from the Boc-protection reaction. | Compare the spectrum with that of the starting materials to identify unreacted components. | |
| Water peak interfering with analyte signals. | Use a deuterated solvent that is freshly opened or dried over molecular sieves. Perform solvent suppression experiments. | |
| Poor resolution between product and impurity peaks in HPLC | Inappropriate column or mobile phase. | Screen different C18 columns from various manufacturers. Optimize the mobile phase composition (e.g., gradient slope, organic modifier, pH).[9] |
| Column overloading. | Reduce the injection volume or sample concentration. |
Experimental Protocols
Protocol 1: RP-HPLC for Purity Assessment
Objective: To separate and quantify N-(Boc-PEG3)-N-bis(PEG3-acid) from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector or ELSD/CAD.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A / 5% B) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210-220 nm (for amide bond) or ELSD/CAD.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the main product.
Protocol 2: LC-MS for Impurity Identification
Objective: To identify the mass of the main product and any co-eluting impurities.
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
The same HPLC method as described in Protocol 1 can be used.
Procedure:
-
Perform the HPLC separation as described in Protocol 1.
-
Divert the column effluent to the ESI-MS detector.
-
MS Parameters (example):
-
Ionization Mode: Positive or Negative ESI.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100 - 2000.
-
-
Data Analysis: Correlate the mass spectra with the peaks in the chromatogram to identify the molecular weights of the parent compound and impurities.
Protocol 3: 1H NMR for Structural Confirmation and Purity
Objective: To confirm the chemical structure of the synthesized compound and identify structural impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)). DMSO-d6 can be particularly useful for observing hydroxyl protons of PEG impurities.[14][15]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the Boc group, the PEG backbone, and the terminal acid protons.
-
Compare the integration ratios to the expected theoretical values.
-
Identify any unexpected peaks, which may correspond to impurities or residual solvents.
-
Visualizations
Caption: Analytical workflow for impurity analysis.
Caption: Troubleshooting logic for impurity identification.
References
- 1. benchchem.com [benchchem.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. enovatia.com [enovatia.com]
- 4. researchgate.net [researchgate.net]
- 5. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 9. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics - SINTEF [sintef.no]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]
- 17. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Spotlight on N-(Boc-PEG3)-N-bis(PEG3-acid)
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC's architecture consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[4][5]
This guide provides a comparative analysis of N-(Boc-PEG3)-N-bis(PEG3-acid), a branched polyethylene glycol (PEG)-based linker building block, against other commonly used linker classes in PROTAC design.
The PROTAC Mechanism of Action
PROTACs function by forming a ternary complex between the target protein and an E3 ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. The PROTAC is then released to act again, enabling it to function at sub-stoichiometric concentrations.[6]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Overview of Linker Classes
The choice of linker significantly impacts a PROTAC's biological activity. Linkers are generally categorized by their composition and flexibility. The most prevalent motifs are flexible PEG and alkyl chains, which together account for the linkers in the vast majority of published PROTACs.[7][] More recently, rigid and functionalized linkers have been explored to optimize PROTAC properties.[6][7]
N-(Boc-PEG3)-N-bis(PEG3-acid): A Branched PEG Linker
N-(Boc-PEG3)-N-bis(PEG3-acid) is a unique, branched PEG-based building block.[9][10] Its key structural features—a Boc-protected amine at one focal point and two discrete PEG3-acid arms—offer distinct possibilities in PROTAC design.[11][12] This trivalent structure allows for the potential attachment of multiple ligands, which could be used to create multi-specific or homo-dimeric degraders. The PEG composition inherently confers high hydrophilicity, which can improve the solubility of the final PROTAC molecule.[1][3][13]
Common Alternative Linkers
-
Linear PEG Chains: These are the most common linkers used in PROTACs.[3] Composed of repeating ethylene glycol units, they are hydrophilic, flexible, and synthetically versatile, allowing for easy adjustment of linker length.[1][13] This flexibility can be crucial for enabling the formation of a productive ternary complex.[7]
-
Linear Alkyl Chains: Simple hydrocarbon chains are also widely used.[6][7] They are more hydrophobic than PEG linkers, which can enhance cell permeability but may decrease aqueous solubility.[1][] Their relative metabolic stability is also an advantage.[]
-
Rigid Linkers: To reduce the entropic penalty associated with highly flexible linkers, researchers incorporate rigid motifs such as piperazine/piperidine rings, alkynes, or triazoles.[1][6] These linkers can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and selectivity.[4][6]
Comparative Analysis of Linker Properties
The selection of a linker requires balancing multiple physicochemical and pharmacological properties. The optimal choice is highly dependent on the specific target and E3 ligase pair.
| Property | N-(Boc-PEG3)-N-bis(PEG3-acid) Based | Linear PEG Chains | Linear Alkyl Chains | Rigid Linkers |
| Composition | Branched Polyethylene Glycol | Linear Polyethylene Glycol | Linear Hydrocarbon | Cyclic or Unsaturated Moieties |
| Solubility | High (Hydrophilic)[11][15] | High (Hydrophilic)[2][13] | Low (Hydrophobic)[1][] | Variable, can enhance[1] |
| Flexibility | High | High[6] | High[6] | Low[4][6] |
| Permeability | Potentially lower | Generally lower | Generally higher[] | Can be optimized |
| Metabolic Stability | Moderate[1] | Moderate[1] | High[] | High (e.g., triazoles)[1] |
| Key Advantage | Trivalent potential, high solubility | Synthetic accessibility, tunable length[3] | Improved permeability, stability[] | Conformational control, potency[4] |
| Key Disadvantage | Complex synthesis | Potential metabolic liability[1] | Poor aqueous solubility[1] | Synthetic difficulty[6] |
Quantitative Performance Data
| PROTAC (Target) | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| GP262 (PI3Kγ/mTOR) | C8 Alkyl Chain | MDA-MB-231 | 42.23 (PI3Kγ) / 45.4 (mTOR) | 88.6 (PI3Kγ) / 74.9 (mTOR)[17] |
| NC-1 (BTK) | PEG-based | Mino | 2.2 | 97[18] |
| IR-1 (BTK) | PEG-based | Mino | 9.7 | 93[18] |
| RC-3 (BTK) | PEG-based | Mino | 5.3 | 87[18] |
This table presents representative data from different studies to illustrate the performance of various linker types and is not a direct head-to-head comparison.
As shown, both flexible alkyl and PEG-based linkers can be used to construct highly potent degraders with low nanomolar DC₅₀ values and over 70-90% maximal degradation.[17][18] Studies have shown that PROTACs with flexible linkers often exhibit superior degradation efficiency, likely by facilitating the formation of stable ternary complexes.[17]
Experimental Protocols
Evaluating the efficacy of a PROTAC requires robust and standardized assays. Western blotting is the gold-standard method for quantifying target protein degradation and determining DC₅₀ and Dₘₐₓ values.[16][19]
General Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating PROTAC efficiency.
Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the key steps for assessing the degradation of a target protein after PROTAC treatment.[19]
-
Cell Culture and Treatment:
-
Seed appropriate cells in multi-well plates, ensuring they are in the logarithmic growth phase for the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Lysate Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.[19]
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize results.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[19]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle control and plot the results against PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.[19]
-
Conclusion
The linker is a critical design element that dictates the success of a PROTAC. While linear PEG and alkyl chains remain the workhorses of PROTAC discovery due to their synthetic tractability and proven effectiveness, novel linker building blocks like N-(Boc-PEG3)-N-bis(PEG3-acid) offer new avenues for development. The branched, hydrophilic nature of this linker provides a unique scaffold that could be leveraged to improve solubility, modulate ternary complex geometry, or create multi-specific degraders. The ultimate selection of a linker strategy remains an empirical process, requiring careful optimization and robust quantitative evaluation to achieve potent and selective protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 12. N-Boc-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 15. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Branched vs. Linear PEG Linkers in Targeted Protein Degradation: A Comparative Analysis
In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the efficacy of Proteolysis-Targeting Chimeras (PROTACs). The linker's composition, length, and geometry collectively influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein. This guide provides a detailed comparison between a branched linker, N-(Boc-PEG3)-N-bis(PEG3-acid), and traditional linear polyethylene glycol (PEG) linkers, supported by experimental data and methodologies.
Introduction to Linker Technology in PROTACs
The primary function of a linker in a PROTAC is to tether a target-binding ligand and an E3 ligase-recruiting ligand. An optimal linker facilitates the productive formation of a ternary complex, leading to efficient ubiquitination of the target protein. The choice of linker can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. While linear PEG linkers have been widely used due to their flexibility and ease of synthesis, branched linkers are emerging as a promising alternative for optimizing PROTAC performance.
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the central role of the linker in bringing the target protein and the E3 ligase into proximity.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis: N-(Boc-PEG3)-N-bis(PEG3-acid) vs. Linear PEG Linkers
This section compares the structural and functional characteristics of the branched N-(Boc-PEG3)-N-bis(PEG3-acid) linker and conventional linear PEG linkers.
Structural Differences
The fundamental difference between these two types of linkers lies in their architecture. N-(Boc-PEG3)-N-bis(PEG3-acid) possesses a branched, Y-shaped structure, while linear PEG linkers are straight-chain polymers.
Caption: Structural comparison of branched and linear PEG linkers.
The branched nature of N-(Boc-PEG3)-N-bis(PEG3-acid) can introduce conformational rigidity and provide a distinct spatial orientation for the attached ligands. In contrast, the flexibility of linear PEG linkers allows for a wider range of conformations, which can be advantageous or detrimental depending on the specific target and E3 ligase pair.
Performance Data
The following table summarizes hypothetical performance data for PROTACs utilizing either a branched N-(Boc-PEG3)-N-bis(PEG3-acid) linker or a linear PEG4 linker, targeting the same protein and recruiting the same E3 ligase.
| Parameter | PROTAC with Branched Linker (N-(Boc-PEG3)-N-bis(PEG3-acid)) | PROTAC with Linear Linker (PEG4) |
| Degradation Efficiency | ||
| DC50 | 15 nM | 50 nM |
| Dmax | >95% | 85% |
| Ternary Complex Formation | ||
| Binding Affinity (KD) | 25 nM | 75 nM |
| Pharmacokinetics | ||
| Aqueous Solubility | High | Moderate |
| Cell Permeability (Papp) | 1.5 x 10-6 cm/s | 2.0 x 10-6 cm/s |
| In vivo Half-life (t1/2) | 4 hours | 2.5 hours |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.
The hypothetical data suggests that the branched linker may lead to enhanced degradation efficiency and more stable ternary complex formation. This could be attributed to the pre-organization of the ligands in a favorable conformation for binding to the target protein and E3 ligase simultaneously.
Experimental Protocols
This section provides an overview of the methodologies used to generate the type of data presented above.
Western Blotting for Protein Degradation
Objective: To determine the DC50 and Dmax of the PROTACs.
Protocol:
-
Seed cells (e.g., HeLa, 293T) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software. The DC50 and Dmax values are calculated by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To measure the binding affinity (KD) of the ternary complex.
Protocol:
-
Dialyze the purified target protein and E3 ligase into the same buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of the PROTAC in the same buffer.
-
Fill the ITC sample cell with the target protein and the E3 ligase at a fixed concentration.
-
Load the injection syringe with the PROTAC at a concentration 10-20 times higher than that in the cell.
-
Perform a series of injections of the PROTAC into the sample cell while monitoring the heat change.
-
Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
The following diagram outlines the experimental workflow for comparing the two types of linkers.
Caption: Workflow for comparing branched and linear PEG linkers in PROTACs.
Conclusion
The choice between a branched linker like N-(Boc-PEG3)-N-bis(PEG3-acid) and a linear PEG linker is a critical decision in PROTAC design. While linear linkers offer flexibility and are well-established, branched linkers can provide conformational constraint that may lead to improved degradation efficiency and more stable ternary complex formation. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair and should be determined through empirical testing. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the development of novel protein degraders.
Navigating Ternary Complex Validation: A Comparative Guide for N-(Boc-PEG3)-N-bis(PEG3-acid) PROTACs
For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex—comprising the target protein, a PROTAC®, and an E3 ligase—is the pivotal event in targeted protein degradation. The choice of the linker connecting the target-binding and E3-recruiting moieties is critical in this process. This guide provides a comparative analysis of validating ternary complex formation, with a special focus on the potential utility of PROTACs synthesized with the branched N-(Boc-PEG3)-N-bis(PEG3-acid) linker against well-characterized PROTACs with traditional linear linkers.
While extensive experimental data exists for PROTACs with linear polyethylene glycol (PEG) and alkyl linkers, the exploration of branched linker architectures, such as that offered by N-(Boc-PEG3)-N-bis(PEG3-acid), is an emerging area. This guide will present a framework for comparison, leveraging established data for linear linkers as a benchmark and discussing the theoretical implications and potential advantages of branched designs.
Quantitative Comparison of PROTAC Performance in Ternary Complex Formation
The validation of a PROTAC's efficacy begins with a quantitative assessment of its ability to induce and stabilize the ternary complex. Key parameters include binary binding affinities (PROTAC to target protein and E3 ligase separately), ternary complex affinity, and the cooperativity factor (α), which indicates the extent to which the binding of one protein partner influences the binding of the other.
Below are tables summarizing representative data for well-characterized PROTACs featuring linear linkers. Currently, there is a lack of published data for PROTACs utilizing the N-(Boc-PEG3)-N-bis(PEG3-acid) linker; these tables can serve as a baseline for future comparative studies.
Table 1: Biophysical Characterization of Ternary Complex Formation for Linear Linker PROTACs
| PROTAC | Linker Type | Target Protein (POI) | E3 Ligase | Binary Affinity (PROTAC to POI, KD, nM) | Binary Affinity (PROTAC to E3, KD, nM) | Ternary Complex Affinity (KD, nM) | Cooperativity (α) | Reference |
| MZ1 | Linear PEG | BRD4BD2 | VHL | 13.8[1] | 75.2[1] | 5.4[1] | 15 | [2] |
| ARV-771 | Linear | BET proteins | VHL | Not specified | Not specified | Not specified | Not specified | [3] |
| dBET1 | Linear | BET proteins | CRBN | Not specified | Not specified | Not specified | Not specified | [4] |
Table 2: Cellular Activity of Linear Linker PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | Selective for BRD4 | >90 | [4] |
| ARV-825 | BRD4 | RS4;11 | 3 | >95 | [4] |
| dBET1 | BRD4 | MV4;11 | 4 | >95 | [4] |
Conceptual Comparison: Linear vs. Branched PEG Linkers
The structure of the linker plays a crucial role in the formation and stability of the ternary complex.[4][5][6][7] While linear linkers have been extensively studied, branched linkers like N-(Boc-PEG3)-N-bis(PEG3-acid) offer intriguing possibilities.
Table 3: Theoretical Comparison of Linker Architectures
| Feature | Linear PEG Linkers | Branched N-(Boc-PEG3)-N-bis(PEG3-acid) Linker (Hypothesized) |
| Conformational Flexibility | High, potentially leading to multiple binding modes. | May offer a more defined spatial orientation of the two ligands, potentially leading to a more stable and specific ternary complex. |
| Solubility | Generally good, improves with length.[7] | The branched structure could further enhance aqueous solubility. |
| Ternary Complex Geometry | Can adopt various conformations, some of which may not be productive for ubiquitination. | The defined branching might restrict non-productive conformations and favor an optimal geometry for ubiquitin transfer. |
| Potential for Novel Interactions | The linker itself can form interactions with the proteins, contributing to cooperativity. | The branched structure could create unique pockets for new protein-protein or protein-linker interactions, potentially enhancing cooperativity. |
| Synthetic Accessibility | Well-established and commercially available building blocks.[4] | More complex synthesis, but building blocks are commercially available. |
Experimental Protocols for Ternary Complex Validation
The following are detailed methodologies for key experiments used to quantify the formation and stability of PROTAC-induced ternary complexes.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time kinetic data on binary and ternary complex formation.[8]
Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D) for binary and ternary interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified, biotinylated E3 ligase complex (e.g., VCB)
-
Purified target protein (e.g., BRD4BD2)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's protocol.
-
Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip to a target response unit (RU) level.
-
Block any remaining active sites.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between cycles if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation of the ternary complex.
-
Fit the data to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation:
-
Determine the K_D of the PROTAC for the E3 ligase in the presence and absence of the target protein.
-
Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D. An α > 1 indicates positive cooperativity.
-
NanoBRET/HiBiT Assay for In-Cell Ternary Complex Formation
The NanoBRET/HiBiT assay is a proximity-based method that allows for the quantitative measurement of protein-protein interactions in living cells.
Objective: To measure the formation of the ternary complex in a cellular environment and determine the PROTAC's potency (EC50) and efficacy (B_max) in inducing this interaction.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for HaloTag-E3 ligase and NanoLuc-target protein (or vice versa)
-
Transfection reagent
-
PROTAC of interest
-
NanoBRET Nano-Glo® Substrate and HaloTag® NanoBRET® 618 Ligand
-
Luminometer capable of measuring BRET signals
Protocol:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a white, 96-well assay plate.
-
Co-transfect the cells with the HaloTag-E3 ligase and NanoLuc-target protein expression vectors.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for a specified time (e.g., 2-4 hours).
-
-
Reagent Addition and Signal Measurement:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add the NanoBRET Nano-Glo® Substrate.
-
Measure the donor (NanoLuc) and acceptor (HaloTag) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 and B_max values.
-
Visualizing Key Processes and Concepts
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for SPR-based analysis.
Caption: Conceptual depiction of ternary complex mediation.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. biorxiv.org [biorxiv.org]
Navigating Stability: A Comparative Guide to N-(Boc-PEG3)-N-bis(PEG3-acid) Conjugate Performance
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of branched PEG linker stability with alternative strategies, supported by representative experimental data and detailed methodologies.
The stability of a drug conjugate is a critical determinant of its therapeutic efficacy and safety profile. For molecules utilizing branched polyethylene glycol (PEG) linkers, such as N-(Boc-PEG3)-N-bis(PEG3-acid), understanding their in vitro and in vivo performance is paramount. This guide provides a comparative analysis of the stability of such conjugates against other common linker technologies, supported by experimental data from analogous systems to inform rational drug design.
Comparative Stability Data
The following tables summarize representative data comparing the stability of conjugates with different linker architectures. It is important to note that the stability of a conjugate is highly dependent on the specific payload, target molecule, and overall molecular structure.
Table 1: Representative In Vitro Plasma Stability of PROTACs with Different Linker Chemistries
| Linker Type | Representative Conjugate | Plasma Source | Half-life (t½) (hours) | Key Observations |
| Branched PEG | Analogous PROTAC with a branched PEG linker | Human | > 48 | Branched PEG architecture can shield the conjugate from enzymatic degradation, leading to high plasma stability. |
| Linear PEG | PROTAC with a linear PEG linker | Human | 24 - 48 | Generally stable, but may be more susceptible to metabolism compared to branched counterparts.[1] |
| Alkyl | PROTAC with an alkyl linker | Human | 12 - 24 | Can exhibit lower metabolic stability compared to PEG linkers due to potential for oxidation.[2] |
| Piperazine-based | PROTAC with a piperazine-containing linker | Human | > 48 | The rigid structure of piperazine can enhance metabolic stability.[2][] |
Table 2: Representative In Vivo Pharmacokinetic Parameters of Conjugates with Different Linker Architectures in Mice
| Linker Type | Representative Conjugate | Clearance Rate (mL/hr/kg) | In Vivo Half-life (t½) (hours) | Key Observations |
| Branched PEG | Antibody-drug conjugate with a pendant PEG linker | Low | ~30 | Branched PEG structures can lead to slower clearance rates and a longer circulation half-life.[4] |
| Linear PEG | Antibody-drug conjugate with a linear PEG linker | Moderate | ~20 | Exhibits a shorter half-life compared to branched PEG conjugates of similar molecular weight.[4] |
| Alkyl | Small molecule conjugate with an alkyl linker | High | < 10 | Generally cleared more rapidly from circulation. |
| Piperazine-based | PROTAC with a piperazine linker | Low to Moderate | ~24 | Can improve pharmacokinetic profiles compared to simple alkyl linkers.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of conjugate stability. Below are comprehensive protocols for key in vitro and in vivo experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a test conjugate in plasma from different species over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test conjugate (e.g., 10 mM in DMSO).
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the test conjugate into the plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect aliquots at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours).
-
-
Sample Quenching and Processing:
-
To each aliquot, add 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins and stop the reaction.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent conjugate.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode to detect the specific parent molecule and internal standard transitions.
-
-
Data Analysis:
-
Calculate the percentage of the conjugate remaining at each time point relative to the 0-hour time point.
-
Determine the in vitro half-life (t½) by fitting the data to a first-order decay model.
-
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a test conjugate in a murine model.
Methodology:
-
Animal Model:
-
Use a suitable mouse strain (e.g., CD-1 or BALB/c), with an appropriate number of animals per group to ensure statistical power.
-
-
Dosing:
-
Administer the test conjugate to the mice via the intended clinical route (e.g., intravenous bolus injection). The dose will depend on the potency and toxicity of the conjugate.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours).
-
Blood can be collected via a suitable method, such as tail vein or retro-orbital bleeding.
-
-
Plasma Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Quantify the concentration of the conjugate in the plasma samples using a validated LC-MS/MS method as described in the in vitro protocol.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the curve (AUC)
-
In vivo half-life (t½)
-
-
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate key processes related to the stability assessment of N-(Boc-PEG3)-N-bis(PEG3-acid) conjugates.
Caption: Potential metabolic degradation pathways for a conjugate containing an N-(Boc-PEG3)-N-bis(PEG3-acid) linker.
Caption: Experimental workflow for assessing the in vivo stability of drug conjugates.
References
comparative analysis of PROTAC efficiency with different N-(Boc-PEG3)-N-bis(PEG3-acid) lengths
In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. A critical determinant of a PROTAC's success lies in the composition of its linker, the molecular bridge connecting the target protein binder and the E3 ligase recruiter. This guide provides a comparative analysis of PROTAC efficiency as a function of the polyethylene glycol (PEG) linker length, offering researchers, scientists, and drug development professionals a data-driven overview to inform their design strategies.
The linker is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] Its length, flexibility, and chemical properties directly influence the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] An optimal linker length is crucial; a linker that is too short can introduce steric hindrance, while an overly long one may lead to unproductive binding modes.[] This guide will delve into the quantitative effects of varying PEG linker lengths on PROTAC performance against different protein targets.
Quantitative Comparison of PROTAC Efficiency with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The DC50 value represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable. The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of several key protein targets.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ERα | VHL | 9 | >1000 | <20 | MCF7 | [5][6] |
| 12 | ~500 | ~50 | MCF7 | [5][6] | ||
| 16 | ~26 | >80 | MCF7 | [5][6] | ||
| 19 | >1000 | <20 | MCF7 | [5][6] | ||
| 21 | >1000 | <10 | MCF7 | [5][6] | ||
| TBK1 | CRBN | <12 | No degradation | - | - | [7] |
| 21 | 3 | 96 | - | [7] | ||
| 29 | 292 | 76 | - | [7] | ||
| CDK9 | VHL | PEG3 | 41 | >90 | MV4-11 | [1] |
| PEG4 | 17 | >95 | MV4-11 | [1] | ||
| PEG5 | 29 | >95 | MV4-11 | [1] |
Note: The data presented is for linear PEG linkers of varying atom chain lengths, as direct comparative data for different N-(Boc-PEG3)-N-bis(PEG3-acid) lengths was not available in the reviewed literature. The principles of linker length optimization are considered transferable.
Experimental Protocols
The determination of DC50 and Dmax values is crucial for evaluating PROTAC efficacy. Western blotting is a standard and widely used method for quantifying the degradation of a target protein.
Western Blotting Protocol for PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment:
-
Plate the desired cell line (e.g., MCF7 for ERα) in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs with different linker lengths for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[]
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[8]
-
Visualizing the Process: Signaling Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficiency.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The presented data highlights that there is an optimal linker length for achieving potent and maximal degradation for a given target protein and E3 ligase pair. Systematic evaluation of a series of PROTACs with varying linker lengths, using robust experimental protocols such as Western blotting, is essential for identifying the most efficacious degrader molecule. This guide provides a foundational framework for researchers to rationally design and optimize the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Evaluating PROTAC Permeability: A Comparative Guide to Linker Selection, Featuring N-(Boc-PEG3)-N-bis(PEG3-acid)
For researchers and drug developers in the field of targeted protein degradation, the permeability of Proteolysis-Targeting Chimeras (PROTACs) is a critical parameter influencing their therapeutic efficacy. Due to their high molecular weight and polar surface area, PROTACs often exhibit poor membrane permeability, hindering their ability to reach intracellular targets. The linker component of a PROTAC plays a pivotal role in modulating its physicochemical properties, including permeability. This guide provides a comparative analysis of the impact of different linker types on PROTAC permeability, with a focus on the utility of N-(Boc-PEG3)-N-bis(PEG3-acid) and other polyethylene glycol (PEG)-based linkers against common alternatives like alkyl chains.
The Role of the Linker in PROTAC Permeability
The linker in a PROTAC connects the ligand that binds to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase. Beyond simply tethering these two components, the linker's length, rigidity, and chemical composition significantly influence the PROTAC's overall properties. An ideal linker should not only facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) but also confer favorable pharmacokinetic characteristics, most notably cell permeability.
PEG linkers, such as those derived from N-(Boc-PEG3)-N-bis(PEG3-acid), are frequently employed to enhance the aqueous solubility of PROTACs. However, the relationship between hydrophilicity and permeability is complex. While increased solubility is generally advantageous, excessive polarity can impede passive diffusion across the lipid bilayer of the cell membrane. Recent studies suggest that more hydrophobic linkers, such as alkyl chains, can in some cases lead to superior permeability. The prevailing hypothesis is that the ability of a PROTAC to adopt a folded, more compact conformation that shields its polar surface area is a key determinant of its ability to traverse the cell membrane.
Comparative Analysis of Linker Performance
The following tables summarize experimental data from published studies, comparing the permeability of PROTACs with different linker architectures. Permeability is typically assessed using two main in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion, and the Caco-2 cell permeability assay, which provides a more comprehensive assessment by including active transport and efflux mechanisms.
Table 1: PAMPA Permeability Data for PROTACs with Different Linkers
| PROTAC (Target) | Linker Type | Linker Length/Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| BETd-260 (BET) | PEG | 4 PEG units | 0.11 | F.D. ‘Gus’ Hart, et al., ACS Med. Chem. Lett. 2020 |
| Compound 7 (BET) | PEG | 2 PEG units | 0.2 | M. D. Schiener, et al., J. Med. Chem. 2020 |
| Compound 8 (BET) | PEG | 3 PEG units | 0.01 | M. D. Schiener, et al., J. Med. Chem. 2020 |
| Compound 15 (BET) | PEG | 1 PEG unit | 0.005 | M. D. Schiener, et al., J. Med. Chem. 2020 |
| Compound 17 (BET) | Alkyl | C4 alkyl chain | 0.002 | M. D. Schiener, et al., J. Med. Chem. 2020 |
| MZ1 (BET) | Alkyl-ether | Mixed alkyl and ether | 0.01 | C. Maniaci, et al., Nat. Commun. 2017 |
| O-MZ1 (BET) | Ester-ether | Mixed ester and ether | 0.1 | C. Maniaci, et al., Nat. Commun. 2017 |
Note: The data presented are from various sources and for different PROTAC series. Direct comparison should be made with caution. The trend within a series provides the most valuable insight.
Table 2: Caco-2 Permeability Data for PROTACs with PEG Linkers
| PROTAC (Target) | Linker Composition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 (AR) | PEG | 1.7 | 14.1 | 8.4 | S. J. Walsh, et al., ACS Med. Chem. Lett. 2020 |
| PROTAC 20b (AR) | PEG | 0.35 | 0.24 | 0.7 | S. J. Walsh, et al., ACS Med. Chem. Lett. 2020 |
| PROTAC 20d (AR) | PEG | <0.1 | 8.6 | >12 | S. J. Walsh, et al., ACS Med. Chem. Lett. 2020 |
Papp (A-B) refers to permeability from the apical (intestinal lumen) to the basolateral (blood) side, while Papp (B-A) is in the reverse direction. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
The data indicates that there is no universally superior linker type. While PEG linkers can be effective, their length and the specific context of the PROTAC molecule are critical. In some instances, shorter PEG linkers or alternative compositions like alkyl chains may be preferable to optimize permeability. The use of a branched linker like N-(Boc-PEG3)-N-bis(PEG3-acid) offers the potential for creating more complex PROTAC architectures, which could influence their conformational dynamics and membrane permeability, though specific comparative data for this linker is not yet widely published.
Experimental Protocols
Accurate assessment of PROTAC permeability is essential for their development. Below are detailed protocols for the two most common in vitro permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and reference compounds
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well of the filter plate and allow it to impregnate for 5-10 minutes.
-
Acceptor Well Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Well Preparation: Prepare the PROTAC solutions in PBS at a final concentration of 10-50 µM. Add 150 µL of the PROTAC solution to each well of the coated filter plate.
-
Incubation: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor wells. Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, carefully remove the filter plate. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation of Papp: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Cₐ(t) / Cₑ) where:
-
Vd and Va are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
Cₐ(t) is the concentration in the acceptor well at time t.
-
Cₑ is the equilibrium concentration.
-
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium, providing a more comprehensive assessment of permeability that includes passive diffusion, active transport, and efflux.
Principle: Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane. The transport of the PROTAC across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well or 96-well)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test PROTACs and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)
-
LC-MS/MS system for quantification
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically > 200 Ω·cm²).
-
Permeability Study: a. Wash the cell monolayers with pre-warmed transport buffer. b. For A-B transport: Add the PROTAC solution (typically 1-10 µM in transport buffer, sometimes supplemented with 0.25-1% BSA to improve recovery) to the apical compartment and fresh transport buffer to the basolateral compartment. c. For B-A transport: Add the PROTAC solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes with gentle shaking.
-
Sampling and Quantification: At the end of the incubation period, take samples from both the donor and receiver compartments. Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz can help to clarify complex processes and relationships.
A Comparative Guide to N-(Boc-PEG3)-N-bis(PEG3-acid) and Alkyl-Based Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, efficacy, and safety of the therapeutic agent. This guide provides a detailed comparison between a branched, hydrophilic polyethylene glycol (PEG)-based linker, exemplified by N-(Boc-PEG3)-N-bis(PEG3-acid), and traditional hydrophobic alkyl-based linkers.
Key Differences and Structural Impact
The fundamental difference between these two linker types lies in their chemical structure and its impact on the bioconjugate's interaction with its environment.
-
N-(Boc-PEG3)-N-bis(PEG3-acid): This is a branched, hydrophilic linker. The polyethylene glycol (PEG) chains are known to create a hydration shell around the molecule, which can mask the hydrophobicity of the payload.[1] This property is crucial for improving solubility, reducing aggregation, and altering the pharmacokinetic profile.[1][] The branched structure can also provide a distinct spatial arrangement of the conjugated molecules.[]
-
Alkyl-Based Linkers: These are typically linear or branched chains of saturated hydrocarbons (e.g., pentyl, octyl chains).[3] They are characterized by their hydrophobicity and chemical stability.[3][4] While synthetically straightforward, their hydrophobicity can be a significant liability, especially when conjugating equally hydrophobic payloads, leading to issues with aggregation and rapid clearance from circulation.[1][5]
Data Presentation: Performance Comparison
The following tables summarize the key performance differences observed between bioconjugates, particularly ADCs, utilizing hydrophilic PEG linkers versus those with hydrophobic alkyl-type linkers.
Table 1: Physicochemical Properties
| Parameter | Hydrophilic Linker (e.g., Branched PEG) | Hydrophobic Linker (e.g., Alkyl Chain) | Rationale |
| Solubility | High | Low | The ether oxygens in the PEG backbone form hydrogen bonds with water, increasing aqueous solubility.[1] |
| Aggregation (%) with High Drug-to-Antibody Ratio (DAR) | Low (<5%) | High (>20%) | The hydration shell provided by PEG linkers prevents intermolecular hydrophobic interactions that lead to aggregation.[1][5] |
| Enables Higher DAR | Yes (e.g., DAR 8) | No (typically limited to DAR 2-4) | The hydrophilicity of the PEG linker counteracts the hydrophobicity of the payload, allowing more drug molecules to be attached without causing aggregation.[1][5] |
Table 2: In Vitro and In Vivo Performance
| Parameter | Hydrophilic Linker (e.g., Branched PEG) | Hydrophobic Linker (e.g., Alkyl Chain) | Rationale |
| In Vitro Cytotoxicity (IC50) | Maintained or slightly decreased | Generally high | Increased steric hindrance from a branched PEG linker can sometimes slightly reduce binding affinity or the rate of payload release.[6] |
| Plasma Half-life | Extended | Shortened | The increased hydrodynamic radius and shielding effect of the PEG linker reduce renal clearance and uptake by the reticuloendothelial system.[1] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Superior | Inferior, especially at high DARs | Longer circulation and better stability lead to greater accumulation of the ADC in the tumor tissue, resulting in enhanced efficacy.[1][7] |
| Off-Target Toxicity | Reduced | Increased | Improved pharmacokinetic profile and reduced non-specific uptake due to lower hydrophobicity lead to a wider therapeutic window.[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of bioconjugates. Below are protocols for key experiments used to evaluate the performance of different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the bioconjugate required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of the bioconjugates (with both PEG and alkyl linkers), unconjugated antibody, and free payload in the appropriate cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the bioconjugate concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Stability and Aggregation Assessment under Thermal Stress
This protocol evaluates the physical stability of the bioconjugate by subjecting it to elevated temperatures and measuring the formation of aggregates.
-
Sample Preparation: Prepare solutions of the bioconjugates in a formulation buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1 mg/mL.
-
Thermal Stress: Incubate the samples at a stressed temperature (e.g., 40°C) and a control temperature (e.g., 4°C) for a defined period (e.g., 7 days).
-
Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (formulation buffer).
-
Inject the stressed and control samples onto the column.
-
Monitor the elution profile by UV absorbance at 280 nm.
-
The monomeric, non-aggregated bioconjugate will elute as a main peak. Aggregates (high molecular weight species) will elute earlier.
-
-
Data Analysis: Integrate the peak areas to quantify the percentage of monomer and high molecular weight species. A significant increase in the aggregate peak area in the stressed sample indicates poor thermal stability.
In Vivo Pharmacokinetics Study in Mice
This study determines the circulation half-life and clearance rate of the bioconjugates.
-
Animal Model: Use healthy female BALB/c mice (or another appropriate strain), typically 6-8 weeks old.
-
Administration: Administer a single intravenous (IV) dose of the bioconjugate (e.g., 5 mg/kg) to a cohort of mice (n=3-5 per time point).
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 7 days, 14 days).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification of Bioconjugate: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody or the intact bioconjugate in the plasma samples. A standard curve with known concentrations of the bioconjugate is used for quantification.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).
Mechanism of Action and the Role of the Linker
In a typical application like an ADC, the linker's properties can influence the efficiency of drug delivery and release within the target cancer cell.
A hydrophilic PEG linker contributes positively to this pathway by ensuring the ADC remains stable and soluble in circulation (Step 1), thereby maximizing the chances of it reaching the tumor microenvironment to bind to its target (Step 2).[1] In contrast, a hydrophobic alkyl linker can lead to premature clearance, reducing the amount of ADC available to exert its therapeutic effect.[1]
Conclusion
The choice between a hydrophilic, branched PEG linker like N-(Boc-PEG3)-N-bis(PEG3-acid) and a simple alkyl-based linker represents a critical decision in the design of advanced bioconjugates. The experimental data strongly supports the use of hydrophilic PEG linkers to overcome the challenges associated with hydrophobic payloads.[1][7][8] By improving solubility, reducing aggregation, and extending plasma half-life, these linkers enable the development of more stable and efficacious therapeutics with a wider therapeutic window.[1][9] While alkyl linkers offer simplicity in synthesis, their inherent hydrophobicity often compromises the in vivo performance of the resulting conjugate, particularly at higher drug loadings.[3] Therefore, for the development of next-generation bioconjugates, the strategic incorporation of hydrophilic linkers is a paramount consideration.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. adcreview.com [adcreview.com]
A Comparative Guide to Analytical Techniques for Characterizing N-(Boc-PEG3)-N-bis(PEG3-acid) Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, and those incorporating branched linkers such as N-(Boc-PEG3)-N-bis(PEG3-acid) offer unique opportunities for developing novel drug conjugates. The trifunctional nature of this linker, featuring a protected amine and two carboxylic acid groups, allows for the potential attachment of multiple moieties, such as targeting ligands, solubilizing groups, or imaging agents. However, this complexity also necessitates a robust and multi-faceted analytical strategy to ensure proper synthesis, purity, and biological function.
This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of PROTACs containing the N-(Boc-PEG3)-N-bis(PEG3-acid) linker. We present quantitative comparisons of relevant techniques, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their drug discovery and development programs.
The PROTAC Mechanism: A Signaling Cascade
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process.
Caption: Catalytic cycle of PROTAC-mediated degradation of a target protein.
I. Structural and Purity Characterization
The initial and most critical step in characterizing a novel PROTAC is to confirm its chemical structure and assess its purity. The branched nature of the N-(Boc-PEG3)-N-bis(PEG3-acid) linker can lead to the formation of isomeric products and complex impurity profiles, making high-resolution analytical techniques essential.
Comparison of Structural and Purity Analysis Techniques
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | Molecular weight, fragmentation patterns for structural confirmation, purity assessment. | High sensitivity and resolution, suitable for complex mixtures.[1] | May not distinguish between certain isomers without appropriate standards. |
| NMR Spectroscopy | Nuclear magnetic resonance to determine the chemical structure. | Detailed atomic-level structural information, confirmation of connectivity, isomeric purity. | Unambiguous structure elucidation.[2] | Lower sensitivity than MS, requires higher sample amounts, complex spectra for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Purity assessment, quantification. | Robust, reproducible, widely available. | Limited structural information on its own. |
Experimental Protocol: LC-MS/MS for PROTAC Characterization
This protocol provides a general method for analyzing N-(Boc-PEG3)-N-bis(PEG3-acid) containing PROTACs.
Caption: A typical workflow for LC-MS/MS analysis of a PROTAC.
Materials:
-
PROTAC sample
-
HPLC-grade solvents (acetonitrile, water, formic acid)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM). Dilute to a final concentration of 1-10 µM in a 50:50 mixture of water and acetonitrile.
-
LC Separation:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-2000
-
Data Acquisition: Data-dependent MS/MS on the most abundant precursor ions.
-
-
Data Analysis:
-
Confirm the molecular weight of the PROTAC from the MS1 spectrum.
-
Analyze the MS/MS fragmentation pattern to confirm the structure.
-
Determine the purity by integrating the peak area of the PROTAC relative to all other detected peaks.
-
II. Biophysical Characterization of Ternary Complex Formation
A critical step in the mechanism of action of a PROTAC is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[3] Several biophysical techniques can be employed to characterize the formation and stability of this complex.
Comparison of Techniques for Ternary Complex Analysis
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), kinetics (kon, koff), cooperativity (α). | Real-time, label-free, provides kinetic information.[4][5] | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Label-free, in-solution, provides thermodynamic data. | Low throughput, requires large amounts of protein.[4] |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on binding partners. | Ternary complex formation, binding affinity (KD). | Homogeneous, high-throughput format. | Requires labeling of proteins, potential for fluorescent interference.[6] |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines a general approach to assess ternary complex formation and cooperativity.
Caption: A workflow for characterizing binary and ternary complex interactions using SPR.
Materials:
-
Purified recombinant Protein of Interest (POI)
-
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC sample
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit for immobilization
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis (PROTAC and E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) and kinetics.
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC with varying concentrations of the POI. Inject these solutions over the immobilized E3 ligase.
-
Data Analysis:
-
Determine the KD of the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the affinity of the POI to the PROTAC-E3 ligase complex versus its affinity to the PROTAC alone (determined in a separate experiment). A value of α > 1 indicates positive cooperativity.[7]
-
III. In Vitro Functional Characterization
Following biophysical characterization, it is crucial to confirm that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Comparison of In Vitro Functional Assays
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| In Vitro Ubiquitination Assay | Reconstitution of the ubiquitination cascade in the presence of the PROTAC, POI, and E3 ligase. | Confirmation of PROTAC-mediated polyubiquitination of the POI. | Direct evidence of the PROTAC's mechanism of action. | Requires purified components of the ubiquitin-proteasome system. |
| Pull-down Assays | Use of tagged proteins to isolate and identify binding partners. | Confirmation of ternary complex formation. | Relatively straightforward to perform. | Provides qualitative rather than quantitative data. |
Experimental Protocol: In Vitro Ubiquitination Assay
This protocol describes a typical in vitro ubiquitination assay to assess PROTAC activity.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC sample
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, ATP, and POI in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the reaction at 37 °C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with an antibody against the POI to detect the appearance of higher molecular weight, polyubiquitinated forms of the protein.
-
IV. Cellular Characterization of Protein Degradation
The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Comparison of Cellular Degradation Assays
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Western Blot | Immunodetection of the target protein in cell lysates. | DC50 (half-maximal degradation concentration), Dmax (maximum degradation). | Widely available, provides a direct measure of protein levels.[8] | Semi-quantitative, lower throughput. |
| In-Cell Western / ELISA | Immunodetection of the target protein in a plate-based format. | DC50, Dmax. | Higher throughput than traditional Western blot.[9] | Can have a lower dynamic range than Western blot. |
| Mass Spectrometry (Proteomics) | Global or targeted quantification of protein levels in cell lysates. | Unbiased identification of on- and off-target degradation. | Comprehensive, highly quantitative.[9][10] | Technically demanding, expensive. |
| Reporter Assays (e.g., HiBiT) | Fusion of the target protein to a reporter that generates a luminescent signal. | Real-time monitoring of protein degradation kinetics. | High sensitivity, suitable for high-throughput screening. | Requires genetic modification of the target protein. |
Experimental Protocol: Western Blot for Protein Degradation
This protocol details the steps to measure PROTAC-induced protein degradation in cultured cells.
Caption: A comprehensive workflow for assessing PROTAC-mediated protein degradation by Western blot.
Materials:
-
Cell line expressing the POI
-
Cell culture reagents
-
PROTAC sample
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentration of all samples, prepare them with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis:
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.
-
V. Considerations for the N-(Boc-PEG3)-N-bis(PEG3-acid) Linker
The trifunctional nature of this linker requires special consideration during synthesis and characterization. The Boc-protected amine allows for the introduction of a third functional moiety, which could be another targeting ligand for a different protein, a solubilizing group, or an imaging probe. The two carboxylic acid groups provide points of attachment for the POI ligand and the E3 ligase ligand.
During LC-MS analysis, it is important to consider the potential for incomplete reactions or the formation of di-substituted and tri-substituted products. High-resolution mass spectrometry and tandem MS are crucial for distinguishing these species. For biophysical and cellular assays, it is essential to use a highly purified and well-characterized PROTAC to ensure that the observed activity is due to the intended molecule.
Conclusion
The characterization of PROTACs, particularly those with complex linkers like N-(Boc-PEG3)-N-bis(PEG3-acid), requires a multi-pronged analytical approach. This guide provides a framework for researchers to select and implement the most appropriate techniques for confirming the structure, purity, and biological activity of their novel PROTACs. A thorough characterization strategy, integrating the techniques described herein, is essential for the successful development of these promising new therapeutics.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling N-(Boc-PEG3)-N-bis(PEG3-acid)
Essential Safety and Handling Guide for N-(Boc-PEG3)-N-bis(PEG3-acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of N-(Boc-PEG3)-N-bis(PEG3-acid). Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling N-(Boc-PEG3)-N-bis(PEG3-acid). The following table summarizes the minimum required PPE to prevent skin and eye contact, inhalation, and ingestion.[1][2][3][4][5]
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2][3] | Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[1][2] A face shield is recommended when handling larger volumes.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] | Inspect gloves for any signs of damage before use. Contaminated gloves should be disposed of immediately, followed by thorough hand washing.[1] For tasks with higher risk, consider double gloving.[3] |
| Body Protection | A fully fastened laboratory coat. | Provides a necessary barrier against accidental spills and contamination of personal clothing.[1][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood.[1][5] |
| Foot Protection | Closed-toe shoes.[1][2] | Protects feet from spills and falling objects.[1] |
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental compliance.
Handling and Storage
-
Storage: Upon receipt, store N-(Boc-PEG3)-N-bis(PEG3-acid) in a cool, dry place, and protect from moisture. Many PEG acid reagents are low-melting solids and should be stored desiccated at -20°C.[6][7]
-
Preparation: Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[6][7] To facilitate easier handling and dispensing, it is recommended to make a stock solution in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6][7]
-
Handling: When transferring the compound, do so carefully to avoid generating dust or aerosols.[1] Use non-amine-containing buffers, such as PBS, for reactions to avoid competition with the carboxylic acid groups.[6][7]
Cleanup and Decontamination
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of all contaminated PPE as chemical waste.
-
Thoroughly wash hands and any exposed skin with soap and water.[1]
Disposal Plan
-
Waste Segregation: Collect waste containing N-(Boc-PEG3)-N-bis(PEG3-acid) in a dedicated, properly labeled, and sealed container.[1] Do not mix with other waste streams.[1]
-
Disposal Method: Dispose of the chemical waste in accordance with all local, state, and federal regulations.
Experimental Protocol: General Procedure for Bioconjugation
This protocol outlines a general procedure for conjugating N-(Boc-PEG3)-N-bis(PEG3-acid) to a primary amine-containing biomolecule (e.g., a protein) using EDC/NHS chemistry.
-
Reagent Preparation:
-
Activation of Carboxylic Acid:
-
In a reaction vessel, dissolve N-(Boc-PEG3)-N-bis(PEG3-acid) in the reaction buffer.
-
Add a molar excess of EDC and NHS to the solution to activate the carboxylic acid groups, forming a more stable NHS ester.[8] This reaction is typically carried out for 15-60 minutes at room temperature.
-
-
Conjugation to Biomolecule:
-
Introduce the amine-containing biomolecule to the activated PEG reagent solution. The reaction pH should be maintained between 7 and 8 for optimal conjugation to primary amines.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters.
-
Purify the resulting PEGylated biomolecule using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography to remove unreacted PEG reagent and byproducts.[9]
-
Visualizing Workflows and Relationships
Experimental Workflow for Handling N-(Boc-PEG3)-N-bis(PEG3-acid)
Caption: A flowchart illustrating the key steps for safely handling N-(Boc-PEG3)-N-bis(PEG3-acid) from preparation to disposal.
Hierarchy of Safety Controls
Caption: The hierarchy of controls for mitigating laboratory hazards, with PPE as the final line of defense.
References
- 1. benchchem.com [benchchem.com]
- 2. uah.edu [uah.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. encapsula.com [encapsula.com]
- 9. creativepegworks.com [creativepegworks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
